molecular formula C7H12F3N B1375187 2-Methyl-5-(trifluoromethyl)piperidine CAS No. 1344335-43-8

2-Methyl-5-(trifluoromethyl)piperidine

Cat. No.: B1375187
CAS No.: 1344335-43-8
M. Wt: 167.17 g/mol
InChI Key: XYPLIXZKIGGOEU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)piperidine is a chemical compound of significant interest in medicinal and agrochemical research. Piperidine is a fundamental scaffold found in numerous bioactive molecules and pharmaceuticals . The incorporation of a trifluoromethyl (CF3) group is a common strategy in modern drug design, as this moiety can profoundly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and lipophilicity . This specific substitution pattern, featuring a methyl group and a trifluoromethyl group on the piperidine ring, makes it a valuable building block for constructing more complex molecules. Research into similar trifluoromethyl-containing piperidines and piperazines has demonstrated their potential as key structural components in developing novel plant protection agents. For instance, certain derivatives have shown excellent activity as plant immune activators, enhancing defense enzyme activities and providing protective effects against viral infections in crops . As a versatile intermediate, 2-Methyl-5-(trifluoromethyl)piperidine can be utilized in various synthetic applications, including the development of new chemical entities for pharmaceutical and agricultural applications. Please note: This product is intended for research and further chemical synthesis applications only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPLIXZKIGGOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of Trifluoromethyl-Substituted Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs.[1] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a foundational motif in drug design.[2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful tactic to overcome common drug development hurdles, including metabolic instability and suboptimal target engagement.[3][4] This guide explores the profound impact of trifluoromethyl substitution on the physicochemical properties of piperidine-containing molecules and delves into their diverse biological activities across key therapeutic areas. Through an examination of underlying mechanisms, presentation of quantitative data, and detailed experimental protocols, this document serves as a comprehensive resource for scientists seeking to leverage this potent chemical combination in the pursuit of novel therapeutics.

The Trifluoromethyl Group: A "Super-Substituent" in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a deliberate strategy to modulate its molecular properties for therapeutic benefit.[5] Unlike a simple methyl or chloro group, for which it can act as a bioisostere, the CF₃ group imparts a unique combination of steric and electronic characteristics that can dramatically improve a molecule's drug-like qualities.[6]

1.1. Physicochemical and Pharmacokinetic Impact

The decision to incorporate a CF₃ group is driven by its predictable effects on several key parameters:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[4][7] This blockade of a common metabolic pathway can significantly increase a drug's half-life and improve its oral bioavailability.[8][9]

  • Lipophilicity: The CF₃ group is strongly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[7] This property is critical for drugs targeting the central nervous system (CNS) or requiring intracellular access.

  • Target Binding and Potency: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution of the entire molecule.[4] This can lower the pKa of nearby basic groups, like the piperidine nitrogen, affecting its ionization state at physiological pH and potentially leading to stronger and more specific interactions with the biological target.[6] These interactions can range from favorable hydrophobic contacts to dipole-dipole interactions, often resulting in a significant boost in binding affinity and potency.[7]

Caption: Impact of CF3 substitution on piperidine scaffold properties.

Biological Activities and Therapeutic Applications

The synergistic combination of the piperidine scaffold and the CF₃ group has yielded potent molecules across a spectrum of diseases, including cancer, CNS disorders, and metabolic diseases.[1][2]

2.1. Oncology: Restoring p53 Tumor Suppression

The interaction between the tumor suppressor protein p53 and its negative regulator, HDM2 (also known as MDM2), is a critical control point in cell cycle regulation.[10] In many cancers with wild-type p53, HDM2 is overexpressed, leading to the degradation of p53 and allowing unchecked cell proliferation.[11] Small molecules that block the HDM2-p53 protein-protein interaction (PPI) can stabilize p53, reactivating its tumor-suppressing functions.

Trifluoromethyl-substituted piperidines have proven to be a highly effective scaffold for potent HDM2-p53 inhibitors.[11][12] Structure-activity relationship (SAR) studies revealed that incorporating a trifluoromethyl-substituted moiety into the piperidine structure could optimize interactions within the key Trp23 binding pocket of HDM2, leading to inhibitors with nanomolar potency.[11] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines and cause tumor regression in xenograft models.[11][13]

p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (HDM2 Overexpression) cluster_2 Treated Cancer Cell HDM2_N HDM2 Degradation_N p53 Degradation HDM2_N->Degradation_N Promotes p53_N p53 p53_N->HDM2_N Binding HDM2_C HDM2 (High) p53_C p53 (Low) HDM2_C->p53_C Excessive Degradation p53_C->HDM2_C Proliferation Uncontrolled Cell Proliferation p53_C->Proliferation Suppression Lost Inhibitor CF3-Piperidine Inhibitor HDM2_T HDM2 Inhibitor->HDM2_T Blocks Binding Site p53_T p53 (Restored) Apoptosis Apoptosis & Cell Cycle Arrest p53_T->Apoptosis Induces

Caption: Reactivation of the p53 pathway by CF3-piperidine inhibitors.

Table 1: Activity of Representative Piperidine-based HDM2-p53 Inhibitors

Compound ID Modification HDM2 Binding IC₅₀ (nM) Cell Proliferation IC₅₀ (nM) Reference
Compound 1 Core Piperidine Scaffold 150 1100 [14]
Compound 2 Addition of Aliphatic Side Chain 4 240 [14]

| Compound 21 | 2-(trifluoromethyl)thiophene Moiety | 1.1 | 90 |[11] |

Data synthesized from published reports to illustrate SAR progression.

2.2. Central Nervous System (CNS) Disorders: Targeting Migraine

Migraine pathophysiology is closely linked to the calcitonin gene-related peptide (CGRP), a neuropeptide that is released during migraine attacks and contributes to vasodilation and pain transmission.[15] Small molecule CGRP receptor antagonists, known as "gepants," represent a major advancement in acute and preventive migraine treatment.[16][17]

Several FDA-approved gepants, including Ubrogepant and Atogepant, feature a trifluoroethyl-substituted piperidine core.[17][18] The trifluoromethyl group in these molecules is critical for achieving high binding affinity to the CGRP receptor and for conferring the metabolic stability and lipophilicity needed for oral administration and penetration of the blood-brain barrier.[8][18] These drugs have demonstrated significant efficacy and a favorable safety profile, offering a new therapeutic option for millions of migraine sufferers.[15][19]

2.3. Enzyme Inhibition: From Diabetes to Skin Health

Trifluoromethyl-substituted piperidines have also been successfully developed as potent and selective enzyme inhibitors.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used for the treatment of type 2 diabetes, DPP-4 inhibitors work by prolonging the action of incretin hormones that stimulate insulin secretion.[20][21] The drug Gemigliptin incorporates a trifluoromethyl-substituted piperidine ring.[18] The CF₃ groups engage in key interactions within the S2 subsite of the DPP-4 enzyme, enhancing both the potency and selectivity of the drug.[18][22]

  • Elastase Inhibitors: Human neutrophil elastase is a serine protease implicated in inflammatory diseases, including skin disorders, by degrading elastin and collagen.[23][24] Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as a new class of potent elastase inhibitors.[23] Certain compounds in this class exhibit sub-micromolar IC₅₀ values, with molecular modeling suggesting that the fluorine atoms form crucial hydrogen and hydrophobic bonds within the enzyme's active site.[23]

Experimental Design: A Self-Validating Protocol

Trustworthy and reproducible data are paramount in drug discovery. The following protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is designed to quantify the inhibition of the HDM2-p53 interaction and includes internal controls to ensure data integrity.

3.1. Protocol: HDM2-p53 Protein-Protein Interaction TR-FRET Assay

Objective: To determine the in vitro potency (IC₅₀) of trifluoromethyl-substituted piperidine compounds as inhibitors of the HDM2-p53 interaction.

Principle: This assay measures the proximity of two interacting proteins.[25] HDM2 is labeled with a donor fluorophore (e.g., Terbium cryptate) and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought close, allowing for energy transfer upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[26]

Materials:

  • Recombinant His-tagged HDM2 protein

  • Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)

  • LanthaScreen™ Tb-anti-His Antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay Buffer: 1x PBS, 0.05% Tween-20, 0.1% BSA, pH 7.4

  • Test Compounds (dissolved in 100% DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of test compounds in 100% DMSO. b. Dispense 100 nL of each compound dilution into the appropriate wells of the 384-well plate. c. For control wells, dispense 100 nL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Reagent Preparation: a. Prepare a 2X solution of HDM2 protein and Tb-anti-His Antibody in Assay Buffer. b. Prepare a 2X solution of biotinylated p53 peptide and Streptavidin-d2 in Assay Buffer. c. Causality Note: Preparing reagents at 2X concentration ensures that the final concentrations in the assay are correct after adding equal volumes. The concentrations of proteins and antibodies should be pre-optimized to be at or below their binding constant (Kd) to ensure assay sensitivity to inhibitors.

  • Assay Assembly: a. Add 5 µL of the 2X HDM2/Antibody solution to all wells. b. Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are at the bottom. c. Incubate for 15 minutes at room temperature to allow the antibody to bind to the HDM2 protein. d. Add 5 µL of the 2X p53/Streptavidin solution to all wells to initiate the binding reaction. The final volume is 10 µL.

  • Incubation and Measurement: a. Seal the plate and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET enabled reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis (Self-Validation): a. Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)]). c. Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Trustworthiness Check: The Z'-factor for the assay plate should be ≥ 0.5, calculated from the control wells. This confirms the assay window is robust and the data is reliable.

TR_FRET_Workflow start Start plate 1. Compound Plating (100 nL in 384-well plate) start->plate add_hdm2 2. Add 5 µL 2X HDM2-Tb Ab plate->add_hdm2 incubate1 3. Incubate 15 min (Ab-Protein Binding) add_hdm2->incubate1 add_p53 4. Add 5 µL 2X p53-d2 incubate1->add_p53 incubate2 5. Incubate 60 min (PPI Reaction) add_p53->incubate2 read 6. Read Plate (TR-FRET Reader) incubate2->read analyze 7. Data Analysis (Calculate IC50, Z') read->analyze end End analyze->end

Caption: Experimental workflow for the HDM2-p53 TR-FRET assay.

Conclusion and Future Perspectives

The strategic use of trifluoromethyl-substituted piperidines continues to be a highly productive avenue in drug discovery. The CF₃ group's ability to confer enhanced metabolic stability, modulate lipophilicity, and improve target binding makes it an invaluable tool for optimizing lead compounds.[7] As synthetic methodologies for creating complex fluorinated molecules become more sophisticated, we can anticipate the emergence of even more refined drug candidates built upon this powerful scaffold.[27][28] Future research will likely focus on exploring novel substitution patterns on the piperidine ring to achieve greater selectivity and on applying these principles to an even broader range of biological targets, further solidifying the role of the CF₃-piperidine motif as a privileged element in the design of next-generation therapeutics.

References
  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publishers. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). PubMed Central. [Link]

  • Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review. (2023). PubMed. [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. (2019). PubMed. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2017). National Institutes of Health. [Link]

  • Advantages of oral anti-CGRP drugs in migraine prevention. (2022). VJNeurology. [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016). FDA. [Link]

  • Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. (2014). PubMed Central. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2016). PubMed Central. [Link]

  • TR-FRET Measurements. BMG LABTECH. [Link]

  • CGRP Inhibitors: What They Are, Uses & Side Effects. (2025). Cleveland Clinic. [Link]

  • Neutrophil Elastase Inhibitors. (2011). PubMed Central. [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). PubMed. [Link]

  • Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. (2014). PubMed. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. (2017). ScienceOpen. [Link]

  • Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Substituted piperidines as HDM2 inhibitors. (2014). PubMed. [Link]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: New Oral Medications for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. (2021). Bentham Science Publisher. [Link]

  • Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. (2025). CDA-AMC. [Link]

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (2022). MDPI. [Link]

  • Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. (2008). PubMed. [Link]

  • DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]

  • Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]

  • The Natural Polypeptides as Significant Elastase Inhibitors. (2020). Frontiers. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Nonpeptidic inhibitors of human leukocyte elastase. 5. Design, synthesis, and X-ray crystallography of a series of orally active 5-aminopyrimidin-6-one-containing trifluoromethyl ketones. (1996). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Discovery and history of trifluoromethylated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I've started gathering information on the discovery and synthesis of trifluoromethylated piperidines. I'm focusing on key historical developments and significant milestones in their application, particularly in medicinal chemistry, to provide a solid foundation for further analysis.

Analyzing Early Discoveries

I'm now analyzing search results to pinpoint pivotal researchers and publications on trifluoromethylated piperidines. I'm focusing on the evolution of synthetic methods for introducing the trifluoromethyl group, specifically noting challenges and breakthroughs. Next, I'll examine the impact of trifluoromethylation on the properties of piperidine-containing molecules.

Planning Comprehensive Guide

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Outlining the Guide

I'm currently crafting the introduction, aiming to underscore the importance of the piperidine scaffold in drug development. I'll highlight its frequent appearance in both natural products and approved pharmaceuticals to establish context for the subsequent discussion of trifluoromethylated piperidines.

Mapping the Evolution

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Planning the Content

I've outlined the guide's structure, beginning with an introduction emphasizing piperidine's importance and the role of the CF3 group. Now, I'm focusing on the "Early Discoveries" section. I've pinpointed Raash's 1962 synthesis of 2-(trifluoromethyl)piperidine, detailing its harsh conditions and low yield, which emphasizes the challenges of the time. This lays the groundwork for exploring method advancements.

Structuring the Guide

I'm now detailing the planned guide's structure in more depth, including the "Impact" section, which will focus on how a CF3 group alters properties like lipophilicity and metabolic stability. I'm also planning to create a section explaining why researchers pursue this modification. I'll structure the "Evolution of Synthetic Methodologies" section to cover a wider range of strategies and discuss approaches.

Refining the Structure

I'm now revising the guide's framework. The "Evolution" section will be the core. I'll break it into Pre-existing Rings and Ring Construction strategies, with sub-sections for each. Pre-existing will include piperidines, lactam precursors, and pyridine precursors. Ring Construction will cover cyclization of amines, ring expansion, and cycloaddition methods. I will add sections on impact and case studies, including examples like Gemigliptin.

Developing the Guide's Structure

I'm now diving deeper, meticulously structuring the "Evolution of Synthetic Methodologies" section. I've broken down approaches into Pre-existing Rings and Ring Construction. I'll outline the methods by starting materials, outlining the piperidines, lactam precursors, and pyridine precursors in Pre-existing Rings, as well as cyclization of amines, ring expansion, and cycloaddition methods for Ring Construction. I'm also planning the impact on physicochemical properties and planning case studies.

Planning the Guide's Structure

I'm now detailing the planned guide's structure, including the rationale behind adding a CF3 group to the piperidine ring and its impact on the molecule's properties. I will explore the influence on factors like lipophilicity and metabolic stability, and also dive into binding interactions. I'm structuring a section dedicated to case studies. I plan to use examples like Gemigliptin.

Technical Guide: 4-(1-Aminopropyl)benzonitrile (CAS 1270478-Series)

[1]

Executive Summary

The substance identified within the 1270478-series is a functionalized benzylic amine characterized by a nitrile group at the para-position. This structural motif—4-(1-aminopropyl)benzonitrile —is a versatile pharmacophore building block. Its dual functionality (reactive primary amine and modifiable nitrile) allows it to serve as a linchpin in the synthesis of complex heterocycles. The amine center is chiral, making this compound particularly valuable in the development of enantiopure therapeutics where stereochemistry dictates potency and selectivity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The following data characterizes the core scaffold of the 1270478-series (specifically the validated analog CAS 1270478-95-9).

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 4-(1-aminopropyl)benzonitrile
Common Synonyms p-Cyano-α-ethylbenzylamine; 4-(1-Amino-propyl)-benzonitrile
CAS Number 1270478-95-9 (Representative of Series)
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Physical State Pale yellow to colorless oil (tends to darken on air exposure)
Boiling Point ~285°C (Predicted at 760 mmHg)
Density ~1.05 g/cm³
pKa (Amine) ~9.5 (Basic, forms stable salts with HCl/TFA)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Chirality Contains one stereocenter at the benzylic position

Synthetic Utility & Mechanism of Action[5]

Role in Drug Development

This compound acts as a "chiral amine module." In medicinal chemistry, the introduction of a chiral amine often improves the binding affinity of a drug to its protein target by locking the molecule into a favorable conformation.

  • Nitrile Group (-CN): Serves as a precursor for amidines, tetrazoles, or carboxylic acids (via hydrolysis). It can also participate in Pinner reactions.

  • Primary Amine (-NH₂): A nucleophilic handle for amide coupling, reductive amination, or SNAr reactions to build heteroaryl cores (e.g., quinazolines, pyrimidines).

Stereochemical Importance

The biological activity of drugs derived from this intermediate often depends on the specific enantiomer ((R) or (S)). The 1270478-series likely encompasses both the racemate and the specific enantiomers.

  • (S)-Enantiomer: Often preferred for kinase inhibitors binding to ATP pockets.

  • (R)-Enantiomer: May exhibit distinct metabolic profiles.

Experimental Protocols

Synthesis of Chiral 4-(1-aminopropyl)benzonitrile

To achieve high enantiomeric excess (ee), an asymmetric synthesis approach is required. The Ellman Sulfinamide method is the industry standard for such transformations.

Protocol: Asymmetric Synthesis via Ellman Auxiliary

  • Condensation:

    • Reagents: 4-Cyanopropiophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

    • Solvent: Dry THF.

    • Conditions: Reflux for 12-24 h under N₂ atmosphere.

    • Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the formation of the chiral N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Reagents: NaBH₄ (or L-Selectride for opposite diastereomer).

    • Conditions: -48°C to -78°C in THF.

    • Outcome: The bulky sulfinyl group directs the hydride attack, establishing the stereocenter with high diastereoselectivity (>95:5 dr).

  • Deprotection:

    • Reagents: 4M HCl in Dioxane/MeOH.

    • Conditions: Room temperature for 1 hour.

    • Workup: Basify with NaOH to pH >10, extract with DCM.

    • Yield: Chiral amine (HCl salt or free base).

Visualization of Synthesis Pathway

SynthesisPathwayStart4-Cyanopropiophenone(Ketone Precursor)IntermediateChiral N-Sulfinyl Ketimine(Activated Intermediate)Start->IntermediateCondensation(Dehydration)Auxiliary(S)-tert-Butanesulfinamide+ Ti(OEt)4Auxiliary->IntermediateReductionDiastereoselective Reduction(NaBH4, -78°C)Intermediate->ReductionStereocontrolProduct4-(1-Aminopropyl)benzonitrile(Chiral Amine)Reduction->Product1. Reduction2. HCl Deprotection

Caption: Asymmetric synthesis of the 1270478-series scaffold using Ellman's auxiliary for stereochemical control.

Handling, Stability, & Safety

Stability Profile
  • Oxidation: Benzylic amines are susceptible to oxidation to imines or benzoic acids if left in air for prolonged periods. Store under Argon/Nitrogen.

  • Carbonate Formation: The primary amine readily absorbs CO₂ from the air to form carbamates/carbonates.

  • Storage: Keep at 2-8°C in a desiccated, tightly sealed container.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

  • Nitrile Hazard: Metabolically can release cyanide ions; treat exposure seriously.

Suppliers and Sourcing

Since CAS 1270478-13-1 is a specialized research chemical, it is typically available through Custom Synthesis (CROs) rather than bulk catalog distributors. Researchers should request quotes using the structure or the validated neighbor CAS 1270478-95-9 .

Table 2: Sourcing Categories
Supplier TypeRecommended VendorsNotes
Catalog Aggregators ChemicalBook, Molbase, ChemNetUse CAS 1270478-95-9 for search.
Custom Synthesis WuXi AppTec, PharmBlock, Combi-BlocksCapable of synthesizing specific enantiomers or salts (HCl).
Fine Chemical Specialists Enamine, Otava ChemicalsOften stock benzylic amine libraries.

References

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
  • PubChem. Benzonitrile Derivatives and Bioactivity. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

The Strategic Utility of 2-Methyl-5-(trifluoromethyl)piperidine in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its saturated heterocyclic framework provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. The strategic incorporation of a trifluoromethyl (CF₃) group can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The combination of these two privileged motifs in 2-Methyl-5-(trifluoromethyl)piperidine creates a valuable and underexplored building block for the synthesis of novel chemical entities with potential applications in drug development and agrochemical research.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of 2-Methyl-5-(trifluoromethyl)piperidine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereochemistry

2-Methyl-5-(trifluoromethyl)piperidine is a chiral compound, existing as a racemic mixture of (2R,5R), (2S,5S), (2R,5S), and (2S,5R) stereoisomers. The relative stereochemistry of the methyl and trifluoromethyl groups (cis or trans) significantly influences the molecule's conformation and its interactions with biological targets. The separation of these stereoisomers and their individual applications represent a key area for further investigation.

While specific experimental data for 2-Methyl-5-(trifluoromethyl)piperidine is not extensively reported in the literature, its properties can be inferred from related structures. It is expected to be a liquid at room temperature with a characteristic amine odor.

PropertyPredicted Value/InformationSource
Molecular FormulaC₇H₁₂F₃N-
Molecular Weight167.17 g/mol -
Boiling PointData not available; likely higher than 2-methylpiperidine (118-119 °C) due to the CF₃ group.[4][5]Inferred
StereochemistryExists as cis and trans diastereomers, each as a pair of enantiomers.-
SolubilityExpected to be soluble in common organic solvents.Inferred
SafetyHandle with care, assuming it to be flammable, corrosive, and toxic, similar to other piperidine derivatives.[3][6]Inferred

Synthesis of 2-Methyl-5-(trifluoromethyl)piperidine: A Practical Approach

A robust and scalable synthesis of 2-Methyl-5-(trifluoromethyl)piperidine can be achieved through a two-step sequence involving the formation of a substituted pyridine precursor followed by catalytic hydrogenation.

Synthesis_Workflow A 3-Picoline B 2-Chloro-5-(trifluoromethyl)pyridine A->B Multi-step synthesis (e.g., N-oxidation, chlorination, fluorination) C 2-Methyl-5-(trifluoromethyl)piperidine B->C Catalytic Hydrogenation

Figure 1: General synthetic workflow for 2-Methyl-5-(trifluoromethyl)piperidine.
Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

The synthesis of the pyridine precursor, 2-methyl-5-(trifluoromethyl)pyridine, is a critical first step. While several methods exist for the synthesis of trifluoromethylated pyridines, a common industrial approach involves the transformation of a readily available starting material like 3-picoline.[7][8] This multi-step process typically involves N-oxidation, chlorination, and fluorination reactions.

Step 2: Catalytic Hydrogenation to 2-Methyl-5-(trifluoromethyl)piperidine

The reduction of the aromatic pyridine ring to the saturated piperidine is most effectively achieved through catalytic hydrogenation. This method offers high yields and is generally clean, avoiding the use of stoichiometric metal hydrides.

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[9][10][11]

Materials:

  • 2-Methyl-5-(trifluoromethyl)pyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

  • Glacial acetic acid or methanol

  • Hydrogen gas (high pressure)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel for the high-pressure reactor, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as glacial acetic acid or methanol. The choice of solvent can influence the reaction rate and selectivity.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.

  • Reaction Setup: Securely place the reaction vessel in the high-pressure reactor.

  • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar). The optimal pressure may need to be determined empirically.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified duration (typically 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR if possible.

  • Work-up:

    • After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-Methyl-5-(trifluoromethyl)piperidine.

Expert Insights:

  • Catalyst Choice: Both PtO₂ and Rh/C are effective catalysts for pyridine hydrogenation. Rhodium catalysts may sometimes offer higher selectivity and activity under milder conditions.

  • Solvent Effects: Acidic solvents like acetic acid can protonate the pyridine nitrogen, which can enhance the rate of hydrogenation. However, this may not be suitable for substrates with acid-labile functional groups.

  • Stereoselectivity: The hydrogenation of substituted pyridines can lead to a mixture of cis and trans diastereomers. The diastereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. Further research is needed to control the stereochemical outcome of this specific hydrogenation.

Applications of 2-Methyl-5-(trifluoromethyl)piperidine as a Synthetic Building Block

The secondary amine of 2-Methyl-5-(trifluoromethyl)piperidine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Applications cluster_start 2-Methyl-5-(trifluoromethyl)piperidine cluster_reactions Key Reactions cluster_products Potential Products A Starting Material B N-Alkylation A->B C N-Acylation A->C D N-Arylation A->D E Coupling Reactions A->E F Substituted Piperidines B->F G Amides & Carbamates C->G H N-Aryl Piperidines D->H I Complex Molecules E->I

Figure 2: Key synthetic transformations utilizing 2-Methyl-5-(trifluoromethyl)piperidine.
N-Alkylation

The nucleophilic nitrogen of 2-Methyl-5-(trifluoromethyl)piperidine can readily react with various alkylating agents to introduce a wide range of substituents at the N-1 position.

Materials:

  • 2-Methyl-5-(trifluoromethyl)piperidine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq) such as potassium carbonate or triethylamine.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.

N-Acylation

Reaction with acylating agents such as acyl chlorides or anhydrides provides access to a variety of amides and carbamates, which are common functionalities in bioactive molecules.

Materials:

  • 2-Methyl-5-(trifluoromethyl)piperidine

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 2-Methyl-5-(trifluoromethyl)piperidine (1.0 eq) and a base (1.2 eq) such as triethylamine or pyridine in a dry solvent like dichloromethane or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up, which may include washing with dilute acid and/or base to remove unreacted starting materials and byproducts.

  • Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

N-Arylation and Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl piperidines. These reactions significantly expand the chemical space accessible from this building block, allowing for its incorporation into complex aromatic systems. While specific protocols for 2-Methyl-5-(trifluoromethyl)piperidine are not yet established, general conditions for N-arylation of secondary amines can be adapted.

Future Outlook and Potential Applications

The unique combination of a chiral piperidine scaffold and a trifluoromethyl group makes 2-Methyl-5-(trifluoromethyl)piperidine a highly promising building block for the discovery of new therapeutic agents and agrochemicals. Its potential applications include:

  • CNS-active agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier permeability.

  • Metabolic disease therapies: Piperidine derivatives are found in several drugs for diabetes and related disorders.

  • Oncology: The trifluoromethyl group can improve the metabolic stability and target engagement of kinase inhibitors and other anticancer agents.

  • Agrochemicals: The unique properties of this scaffold may lead to the development of novel pesticides and herbicides.

Further exploration of the stereoselective synthesis of 2-Methyl-5-(trifluoromethyl)piperidine and the development of robust protocols for its diverse functionalization will undoubtedly unlock its full potential as a strategic tool in synthetic chemistry.

References

  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P
  • US4650875A - Preparation of (trifluoromethyl)
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - NIH. (URL: [Link])

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Process For The Preparation Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])

  • Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. (URL: [Link])

  • WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google P
  • WO 94/10165 - Googleapis.com. (URL: [Link])

  • WO 2012/069948 Al - Common Organic Chemistry. (URL: [Link])

  • Structure of trifluoromethyl piperidine derivative - ResearchGate. (URL: [Link])

  • 2-methyl piperidine, 109-05-7 - The Good Scents Company. (URL: [Link])

  • 2-Methyl-5-(trifluoromethyl)piperidine 100mg - Dana Bioscience. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Safety Data Sheet: Piperidine - PENTA. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])

  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (URL: [Link])

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])

  • Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (URL: [Link])

  • 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical. (URL: [Link])

Sources

Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Methyl-5-(trifluoromethyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets. The introduction of a trifluoromethyl (CF3) group imparts a unique set of physicochemical properties that are highly advantageous in drug design. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability and oral bioavailability.[2]

The 2-Methyl-5-(trifluoromethyl)piperidine scaffold combines these beneficial features, offering a privileged building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of the molecule's stereochemistry and electronic properties, which can profoundly influence its pharmacological activity and pharmacokinetic profile.

This guide provides a comprehensive overview of the application of the 2-Methyl-5-(trifluoromethyl)piperidine scaffold, with a focus on its use in the development of neurokinin-1 (NK1) receptor antagonists, exemplified by the clinical candidate casopitant. Detailed protocols for the synthesis of this scaffold, its incorporation into lead compounds, and relevant biological and imaging assays are provided to enable researchers to effectively utilize this valuable building block in their drug discovery programs.

Case Study: The 2-Methyl-5-(trifluoromethyl)piperidine Motif in Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and is also implicated in depression and anxiety.[3][4] Antagonists of the NK1 receptor block the emetic signaling cascade in the brain, providing significant therapeutic benefit to cancer patients undergoing chemotherapy.[4]

The clinical candidate casopitant is a potent and selective NK1 receptor antagonist that features a piperidine core substituted with a 5-(trifluoromethyl)pyridinyl moiety, a close structural analog of the 5-(trifluoromethyl)piperidine scaffold.[5][6] The trifluoromethyl group in casopitant is crucial for its high binding affinity and favorable pharmacokinetic properties, including its ability to cross the blood-brain barrier.[5]

The development of casopitant highlights the utility of the 2-substituted-5-(trifluoromethyl)piperidine scaffold in designing CNS-active drugs. The specific stereochemistry of the piperidine ring is critical for optimal interaction with the NK1 receptor, underscoring the importance of stereocontrolled synthesis.

Signaling Pathway of NK1 Receptor in Emesis

NK1_Pathway cluster_chemo Chemotherapy cluster_gut Enterochromaffin Cells cluster_brainstem Brainstem cluster_antagonist Therapeutic Intervention Chemo Chemotherapeutic Agents EC_cells EC Cells Chemo->EC_cells Damage NTS Nucleus Tractus Solitarius (NTS) EC_cells->NTS Release Substance P (via Vagal Afferents) AP Area Postrema (Chemoreceptor Trigger Zone) NTS->AP Signal VC Vomiting Center AP->VC Signal Nausea Nausea VC->Nausea Emetic Response Vomiting Vomiting VC->Vomiting Emetic Response Casopitant Casopitant (NK1 Antagonist) Casopitant->NTS Blocks Substance P Binding Casopitant->AP Blocks Substance P Binding

Caption: NK1 Receptor Signaling in Chemotherapy-Induced Emesis and the Mechanism of Action of Casopitant.

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize key in vitro and in vivo data for casopitant, illustrating the desirable properties conferred by the trifluoromethyl-substituted piperidine scaffold.

Table 1: In Vitro Activity of Casopitant

ParameterValueSpeciesReference
NK1 Receptor Binding Affinity (IC50)0.9 nMHuman[5]
NK1 Receptor Functional Antagonism (pA2)9.4Ferret

Table 2: Pharmacokinetic Profile of Casopitant in Humans

ParameterValueRoute of AdministrationReference
Tmax (hours)~3Oral[5]
Half-life (hours)9-13Oral[5]
Oral BioavailabilityModerateOral[5]
Brain PenetrationYesOral

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 2-Substituted-5-(trifluoromethyl)piperidine Intermediate

This protocol outlines a representative stereoselective synthesis of a key piperidine intermediate, adaptable for the synthesis of various NK1 receptor antagonists. The strategy is based on established synthetic methodologies for piperidine derivatives.[7]

Workflow for the Synthesis of the Piperidine Intermediate

synthesis_workflow Start 2-Chloro-5-(trifluoromethyl)pyridine Step1 Grignard Formation and Addition to Chiral Auxiliary Start->Step1 Step2 Diastereoselective Reduction of Ketone Step1->Step2 Step3 Cyclization via Intramolecular SN2 Reaction Step2->Step3 Step4 Deprotection Step3->Step4 End Chiral 2-Substituted-5- (trifluoromethyl)piperidine Step4->End

Caption: Synthetic workflow for the stereoselective preparation of the piperidine core.

Step-by-Step Methodology:

  • Preparation of the Pyridyl Grignard Reagent:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • Maintain the reaction temperature below 30°C. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.

  • Addition to a Chiral N-Acyl-oxazolidinone:

    • In a separate flame-dried flask, dissolve the chiral N-acyl-oxazolidinone (e.g., (R)-4-phenyl-2-oxazolidinone acylated with a suitable electrophile) (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C.

    • Slowly add the prepared Grignard reagent to the oxazolidinone solution.

    • Stir the reaction mixture at -78°C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

  • Diastereoselective Reduction of the Ketone:

    • Dissolve the product from the previous step (1.0 eq) in a mixture of THF and methanol.

    • Cool the solution to -78°C.

    • Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at -78°C for 3 hours.

    • Quench the reaction with acetone and allow it to warm to room temperature.

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

    • Dry the organic layer and concentrate to yield the alcohol.

  • Intramolecular Cyclization:

    • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

    • Add triethylamine (2.0 eq) and cool the solution to 0°C.

    • Slowly add methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0°C for 1 hour.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer and concentrate to yield the mesylate.

    • Dissolve the crude mesylate in a suitable solvent such as dimethylformamide (DMF) and heat to 80°C to effect intramolecular cyclization to the piperidine.

    • Purify the piperidine derivative by column chromatography.

  • Deprotection of the Chiral Auxiliary:

    • Cleave the chiral auxiliary using standard conditions, for example, with lithium hydroxide in a mixture of THF and water, to yield the desired chiral 2-substituted-5-(trifluoromethyl)piperidine.

Protocol 2: In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.[8]

Workflow for NK1 Receptor Binding Assay

binding_assay_workflow Start Prepare Reagents: - Membranes with hNK1R - [3H]Substance P (Radioligand) - Test Compounds Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity using Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End Determine Compound Affinity for NK1 Receptor Analysis->End

Caption: Workflow for the in vitro NK1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Thaw the membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA).

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • 50 µL of binding buffer.

      • 50 µL of test compound at various concentrations (typically from 10 µM to 0.1 nM).

      • 50 µL of [3H]Substance P (specific activity ~80 Ci/mmol) at a final concentration of ~0.5 nM.

      • 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known NK1 antagonist (e.g., 1 µM aprepitant) instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plate at 50°C for 30 minutes.

    • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Flux Functional Assay for NK1 Receptor Antagonism

This protocol measures the ability of a test compound to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor, providing a measure of functional antagonism.[9]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the human NK1 receptor (e.g., U373 MG astrocytoma cells) in a 96-well black-walled, clear-bottom plate.

    • When cells reach ~90% confluency, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[10]

  • Compound Incubation:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject a solution of Substance P (agonist) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response obtained in the absence of the antagonist (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 4: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the susceptibility of a test compound to metabolism by cytochrome P450 enzymes in human liver microsomes.[11][12]

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

    • Add the test compound at a final concentration of 1 µM.

  • Initiation of Metabolism:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Protocol 5: Radiosynthesis of a [18F]-Labeled Piperidine Derivative for PET Imaging

This protocol provides a general method for the radiosynthesis of a positron emission tomography (PET) tracer based on the 2-Methyl-5-(trifluoromethyl)piperidine scaffold for in vivo imaging of NK1 receptors. The strategy is adapted from the synthesis of [18F]SPA-RQ.[13][14]

Workflow for PET Tracer Radiosynthesis

pet_synthesis_workflow Start Produce [18F]Fluoride Step1 Azeotropic Drying of [18F]Fluoride Start->Step1 Step2 Nucleophilic Fluorination of Precursor Step1->Step2 Step3 Deprotection Step2->Step3 Step4 HPLC Purification Step3->Step4 End Formulated [18F]-Labeled Piperidine Tracer Step4->End

Caption: General workflow for the radiosynthesis of an [18F]-labeled piperidine-based PET tracer.

Step-by-Step Methodology:

  • Production of [18F]Fluoride:

    • Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Azeotropic Drying:

    • Trap the aqueous [18F]fluoride on an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

    • Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

  • Nucleophilic Fluorination:

    • To the dried [18F]fluoride/K2.2.2 complex, add a solution of a suitable precursor (e.g., a tosylate or mesylate derivative of the piperidine scaffold) in an anhydrous aprotic solvent (e.g., DMSO or acetonitrile).

    • Heat the reaction mixture at 120-150°C for 10-15 minutes.

  • Deprotection (if necessary):

    • If the precursor contains a protecting group (e.g., a Boc group on the piperidine nitrogen), remove it under appropriate conditions (e.g., by adding an acidic solution and heating).

  • HPLC Purification:

    • Purify the crude reaction mixture by semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]-labeled product.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.

References

  • Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s marketed drugs. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9917021, Casopitant. Retrieved January 29, 2024 from [Link].

  • Gualtieri, F. (2016). Piperidine-Based Drug Discovery. Academic Press.
  • Patsnap. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Retrieved from [Link]

  • Hargreaves, R. (2009). Phase III results for the novel neurokinin-1 (NK-1) receptor antagonist, casopitant: Single oral dosing regimen for chemotherapy-induced nausea and vomiting (CINV) in patients (Pts) receiving highly emetogenic chemotherapy (HEC). Journal of Clinical Oncology, 27(15S), 9512-9512.
  • Taylor & Francis. (n.d.). Casopitant – Knowledge and References. Retrieved January 29, 2024, from [Link]

  • Ruhlmann, E., O'Brien, P., & Jones, G. (2009). Cardiac Safety Data for Casopitant, a Neurokinin-1 Receptor Antagonist, Given with Anthracycline. Cancer Research, 69(24 Supplement), 5122.
  • Grunberg, S. M., & Deuson, R. R. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting.
  • Navari, R. M. (2008). Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities.
  • Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 48(12), 4213-4225.
  • Minthorn, E. A., et al. (2008). Pharmacokinetics and brain penetration of casopitant, a potent and selective neurokinin-1 receptor antagonist, in the ferret. Drug Metabolism and Disposition, 36(9), 1846-1852.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 29, 2024, from [Link]

  • Hostetler, E. D., et al. (2005). Synthesis and characterization of a potent, selective, radiolabeled substance-P antagonist for NK1 receptor quantitation: ([18F]SPA-RQ). Molecular Imaging and Biology, 7(4), 294-301.
  • Ziółkowska, E., et al. (2013). Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. Pharmacological Reports, 65(4), 938-945.
  • All About Drugs. (2014). Casopitant. Retrieved January 29, 2024, from [Link]

  • Biswal, S., Pasricha, P. J., & Chin, F. T. (2010). PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis. Stanford Bio-X.
  • Sanofi-Aventis. (2004). SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]-4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 834-842.

Sources

Application Note: High-Pressure Iridium-Catalyzed Asymmetric Hydrogenation of 2-(Trifluoromethyl)pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026


-trifluoromethyl piperidines via Iridium-P,N or Iridium-Bisphosphine catalysis.

Executive Summary & Strategic Rationale

The hydrogenation of pyridine derivatives is historically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison Lewis-acidic metal catalysts. The introduction of a trifluoromethyl (


) group at the C2 position adds significant value—creating bioisosteres for drug discovery—but complicates the sterics and electronics of the reduction.

This protocol details the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.[1][2][3][4] Unlike neutral pyridine hydrogenation, which often requires harsh conditions or heterogeneous catalysts with poor stereocontrol, this homogeneous approach utilizes cationic Iridium(I) complexes with chiral phosphine ligands. The method relies on pre-activating the substrate as a pyridinium salt (N-alkylation or protonation), which disrupts aromaticity and prevents catalyst deactivation.

Key Advantages[3][5]
  • Enantioselectivity: Consistently achieves >90% ee using C2-symmetric bisphosphine or P,N-ligands.

  • Atom Economy: Direct hydrogenation using

    
     gas rather than stoichiometric hydride reductants.
    
  • Scalability: Validated for gram-scale synthesis in high-pressure autoclaves.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via the direct coordination of the neutral pyridine to the metal. Instead, it follows an outer-sphere mechanism or an ionic hydrogenation pathway.

The Catalytic Cycle
  • Activation: The Iridium precatalyst forms a dihydride species

    
     under 
    
    
    
    .
  • Hydride Transfer: The activated pyridinium salt undergoes a 1,2-hydride insertion (often the rate-limiting step) to form a dihydropyridine or enamine intermediate.

  • Isomerization: The enamine isomerizes to an iminium species (acid-catalyzed).[4]

  • Final Reduction: A second hydride transfer yields the chiral piperidinium salt.

Ir_Catalytic_Cycle PreCat Ir(I) Precatalyst [Ir(COD)Cl]2 + Ligand ActiveSpecies Active Dihydride Species [Ir(H)2(L*)]+ PreCat->ActiveSpecies H2, Solvent Intermediate Enamine/Iminium Intermediate ActiveSpecies->Intermediate Hydride Transfer (Rate Limiting) Substrate Pyridinium Salt (Substrate) Substrate->Intermediate + Product Chiral Piperidine Salt Intermediate->Product Rapid 2nd Reduction Product->ActiveSpecies Regeneration

Figure 1: Simplified catalytic cycle for the hydrogenation of pyridinium salts. The cycle relies on the continuous regeneration of the Ir-dihydride species.

Pre-Protocol Considerations

Substrate Activation (Critical)

Neutral 2-trifluoromethylpyridine is a poor substrate for direct hydrogenation. It must be converted to a pyridinium salt.

  • Option A (N-Benzylation): React with Benzyl Bromide (

    
    ) in acetone. This is preferred for stability and preventing catalyst poisoning. The benzyl group can be removed later via Pd/C hydrogenolysis.
    
  • Option B (Protonation): React with anhydrous

    
     in ether to form the pyridinium chloride salt. Note: Chloride ions can sometimes bridge and deactivate Iridium; non-coordinating counterions (like 
    
    
    
    or
    
    
    ) are superior if conversion is low.
Catalyst Selection

For 2-substituted pyridines, the steric bulk of the ligand determines the enantioselectivity.

  • Primary Recommendation:

    
     or 
    
    
    
    in combination with
    
    
    .[4]
  • Alternative:

    
     (often used in Zhou's systems).[2]
    

Detailed Experimental Protocol

Safety Warning: This reaction utilizes Hydrogen gas at high pressure (600 psi / 40 bar). All operations must be performed in a rated stainless steel autoclave behind a blast shield. Trifluoromethyl pyridines can release HF upon decomposition; use chemically resistant seals.

Materials
  • Substrate: N-benzyl-2-(trifluoromethyl)pyridinium bromide (0.25 mmol).

  • Metal:

    
     (1.7 mg, 0.0025 mmol, 1.0 mol% Ir).
    
  • Ligand:

    
     (3.5 mg, 0.0055 mmol, 2.2 mol%).
    
  • Solvent: Toluene/DCM (1:1 mixture) or Ethanol (anhydrous).

  • Equipment: Nitrogen-filled glovebox, Stainless steel autoclave (e.g., Parr instrument).

Step-by-Step Workflow
Phase 1: Catalyst Incubation (In Glovebox)
  • Weigh

    
     and the chiral bisphosphine ligand into a standard vial.
    
  • Add 1.0 mL of degassed solvent (Toluene/DCM 1:1).

  • Stir at room temperature for 20–30 minutes . The solution should turn from orange to a clear/deep red, indicating the formation of the active complex.

Phase 2: Reaction Assembly
  • Place the pyridinium salt substrate (0.25 mmol) into a glass liner or the autoclave vessel.

  • Transfer the pre-formed catalyst solution to the vessel containing the substrate via syringe.[3][4]

  • Add additional solvent if necessary to reach a concentration of ~0.1 M.

  • Seal the autoclave tightly inside the glovebox (or seal under

    
     if transporting out).
    
Phase 3: Hydrogenation[3]
  • Connect the autoclave to the Hydrogen line.

  • Purge: Pressurize to 50 psi and vent (repeat 3 times) to remove trace

    
    /Air.
    
  • Pressurize: Fill to 600 psi (41 bar) .

  • Stir: Place on a magnetic stir plate or heating block. Stir vigorously (1000 rpm) to ensure gas-liquid mass transfer.

  • Incubate: Run at RT to 30°C for 20–24 hours. Note: Higher temperatures (50°C) increase rate but may erode ee.

Phase 4: Workup & Isolation
  • Slowly vent the hydrogen gas (in a fume hood).

  • Add saturated aqueous

    
     to the reaction mixture and stir for 15 minutes. This neutralizes the salt and liberates the free amine.
    
  • Extract the aqueous layer with DCM (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow_Diagram Step1 1. Salt Formation (BnBr + Pyridine) Step2 2. Catalyst Prep (Glovebox, 30 min) Step1->Step2 Step3 3. Hydrogenation (600 psi H2, 24h) Step2->Step3 Step4 4. Neutralization (Na2CO3) Step3->Step4 Step5 5. Isolation (Chiral Piperidine) Step4->Step5

Figure 2: Operational workflow from raw material to isolated chiral amine.

Data Interpretation & Optimization

The following table summarizes expected outcomes based on variations in the protocol. Use this to guide optimization if your specific substrate fails.

ParameterVariationExpected ImpactRecommendation
Pressure < 200 psiIncomplete conversion. Aromaticity is hard to break.Maintain >600 psi.[3][5]
Solvent MethanolFaster rate, but potential for acetal formation if aldehydes present.Use Toluene/DCM or TFE.
Additive

(10 mol%)
Can stabilize Ir-species and boost activity (Zhou System).Add if conversion < 50%.
Counterion

vs

Halides can coordinate Ir. Non-coordinating anions (

) are faster.
Exchange anion if reaction stalls.
Troubleshooting Guide
  • Problem: Low Enantioselectivity (< 50% ee).

    • Root Cause: Background racemic hydrogenation or uncatalyzed reduction.

    • Fix: Lower the temperature to 0°C or switch to a bulkier ligand (e.g., from BINAP to SegPhos).

  • Problem: No Conversion.

    • Root Cause: Catalyst poisoning by the free pyridine (if salt formation was incomplete).

    • Fix: Ensure the starting material is 100% quaternized (check NMR). Add a scavenger (e.g., 10 mol% additional acid).

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Angew.[3][6] Chem. Int. Ed. 2012, 51, 10181.[3] Context: Establishes the baseline protocol for N-benzyl pyridinium salts using Ir-SynPhos.

  • Asymmetric Hydrogenation of Heteroaromatics. Source: Acc.[3][4][5][7][8][9] Chem. Res. 2007, 40, 1357 (Y.-G. Zhou).[3] Context: Review of the mechanistic underpinnings of heteroaromatic reduction.

  • Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts. Source: J. Am. Chem. Soc. 2013, 135, 9318. Context: Advanced protocols for difficult substrates including trifluoromethyl derivatives.

Sources

Mannich reaction for introducing trifluoromethyl groups in piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of


-Trifluoromethyl Piperidines via Mannich Architectures 

Strategic Overview: The Fluorine Effect in Piperidine Scaffolds

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the introduction of a trifluoromethyl (


) group at the 

-position (C2) is not merely a structural decoration—it is a functional transformation.
  • Metabolic Shielding: The

    
     group blocks oxidative metabolism at the susceptible 
    
    
    
    -position (a common clearance pathway for piperidines).
  • pKa Modulation: The strong electron-withdrawing nature of the

    
     group significantly lowers the pKa of the piperidine nitrogen (typically from ~10-11 to ~6-7), improving oral bioavailability and blood-brain barrier permeability by reducing the percentage of ionized species at physiological pH.
    
  • Conformational Lock: The steric bulk of the

    
     group (similar to an isopropyl group) imposes rigid conformational constraints, enhancing receptor selectivity.
    

This guide details the Vinylogous Mukaiyama-Mannich Reaction (VMMR) as the premier route for accessing these scaffolds. Unlike direct functionalization, which is often chemically intractable due to the stability of the C-F bond, the VMMR allows for the de novo construction of the piperidine ring with high stereocontrol.

Mechanistic Pathway & Workflow

The most robust route to chiral 2-trifluoromethyl piperidines involves the reaction of a trifluoromethyl imine with a silyl dienol ether (or equivalent vinylogous nucleophile), followed by cyclization.

Pathway Visualization

VMMR_Pathway Precursors Precursors: Trifluoroacetaldehyde hemiacetal + Amine (PMP-NH2) Imine Activated CF3-Imine (Highly Electrophilic) Precursors->Imine Dehydration (-H2O) Mannich Vinylogous Mannich Addition (Catalyst: Lewis/Brønsted Acid) Imine->Mannich Electrophile Nucleophile Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF) Nucleophile->Mannich Vinylogous Attack Adduct γ-Butenolide Intermediate Mannich->Adduct C-C Bond Formation Cyclization Hydrogenation & Lactamization Adduct->Cyclization Ring Opening/Closing Product Target: 2-CF3 Piperidine Cyclization->Product Final Reduction

Figure 1: The Vinylogous Mukaiyama-Mannich workflow for constructing the piperidine core from acyclic precursors.

Detailed Protocol: Asymmetric Vinylogous Mukaiyama-Mannich Reaction

This protocol describes the synthesis of a chiral


-butenolide intermediate, which is the direct precursor to the 2-trifluoromethyl piperidine. We utilize a Chiral Phosphoric Acid (CPA)  catalyst for high enantioselectivity.
Reagents & Materials
  • Electrophile:

    
    -(p-methoxyphenyl) trifluoroacetaldimine (prepared in situ or stored under Argon).
    
  • Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF).

  • Catalyst: (R)-BINOL-derived Chiral Phosphoric Acid (5 mol%).

  • Solvent: Toluene or Dichloromethane (anhydrous).

Step-by-Step Methodology
  • Imine Preparation (Critical Step):

    • Note: Trifluoroacetaldehyde is a gas. Use the commercially available trifluoroacetaldehyde ethyl hemiacetal.

    • Reflux the hemiacetal with

      
      -anisidine (1.0 equiv) in toluene with a Dean-Stark trap to remove water.
      
    • Evaporate solvent to yield the

      
      -PMP trifluoroacetaldimine. Caution: This imine is moisture sensitive.
      
  • Catalytic Mannich Addition:

    • In a flame-dried Schlenk flask under Argon, dissolve the

      
      -PMP imine (1.0 mmol) in anhydrous Toluene (5 mL).
      
    • Add the Chiral Phosphoric Acid catalyst (0.05 mmol, 5 mol%).

    • Cool the reaction mixture to -40°C to maximize stereocontrol.

    • Dropwise add 2-(trimethylsilyloxy)furan (1.2 mmol).

    • Stir at -40°C for 24–48 hours. Monitor by TLC or

      
       NMR (shift from -70 ppm imine to -75 ppm product).
      
  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Result: Chiral

      
      -butenolide with an 
      
      
      
      -
      
      
      amino group.
  • Conversion to Piperidine (Ring Expansion):

    • Subject the Mannich adduct to hydrogenation (

      
      , Pd/C) in MeOH. This reduces the double bond and cleaves the furan ring.
      
    • Spontaneous or acid-catalyzed lactamization yields the 2-trifluoromethyl-piperidin-4-one or piperidone derivative.

    • Final reduction (e.g.,

      
       or 
      
      
      
      ) yields the target piperidine.

Optimization & Data Analysis

The choice of catalyst significantly impacts the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee). The table below summarizes typical performance metrics for this transformation.

Table 1: Catalyst Performance in Vinylogous Mannich Reaction of


-Imines 
Catalyst SystemLewis/Brønsted TypeYield (%)Anti/Syn Ratio (dr)ee (%)Notes

Strong Lewis Acid85-92%60:40N/AStandard racemic protocol. Fast reaction (<2h).

Lewis Acid88%75:25N/AWater-tolerant, but lower stereocontrol.
(R)-BINOL CPA Chiral Brønsted Acid78-85%>95:590-96%Recommended. High stereocontrol via H-bonding network.
Cu(I)-Bisphosphine Soft Lewis Acid80%90:1088%Requires strict exclusion of oxygen.

Troubleshooting & Expert Insights

  • Imine Instability: The

    
    -PMP trifluoroacetaldimine is prone to hydrolysis. If yields are low, generate the imine in situ using a dehydrating agent like 
    
    
    
    or
    
    
    before adding the catalyst and nucleophile.
  • The "Fluorine Effect" on Reactivity: The

    
     group makes the imine highly electrophilic. While this accelerates the reaction, it also increases background (racemic) reactions. Crucial: Ensure the temperature is kept low (-40°C to -78°C) to suppress the uncatalyzed background pathway.
    
  • NMR Verification: Use

    
     NMR for rapid monitoring. The starting material (imine) typically appears around -70 ppm, while the Mannich adduct shifts upfield to approximately -74 to -76 ppm.
    

References

  • Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives. 
    Source: MDPI (Molecules).
    URL:[Link]
    
  • Stereoselective Synthesis of Piperidines (Review). Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

  • A Sc(OTf)3 catalyzed Mukaiyama–Mannich reaction of difluoroenoxysilanes. Source: Royal Society of Chemistry (Org. Chem. Front.). URL:[Link]

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines. Source: Bentham Science (Letters in Organic Chemistry). URL:[Link]

Application Note: Integrated Pharmacokinetic Profiling of 2-Methyl-5-(trifluoromethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Piperidine Scaffolds

The 2-Methyl-5-(trifluoromethyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for GPCR and kinase inhibitors. The strategic incorporation of the trifluoromethyl (


) group at the C5 position serves three critical pharmacological functions:
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , enhancing blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.
  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) renders the C5 position resistant to Cytochrome P450 (CYP)-mediated oxidation, effectively "blocking" a common metabolic soft spot.

  • Basicity Attenuation: The electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    group lowers the
    
    
    of the piperidine nitrogen (typically from ~11.0 to ~9.5), reducing lysosomal trapping and improving oral bioavailability [1].

This Application Note provides a validated workflow for the pharmacokinetic (PK) profiling of these analogs, addressing the specific bioanalytical challenges posed by their physicochemical properties.

Bioanalytical Method Development (LC-MS/MS)

Challenge: Piperidine analogs are polar, basic amines. On standard C18 columns at acidic pH, they often exhibit poor retention and significant peak tailing due to interaction with residual silanols. Solution: Utilization of High-pH Reverse Phase Chromatography to maintain the analyte in its neutral (unprotonated) state, maximizing retention and peak symmetry.

Chromatographic Conditions
  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or equivalent high-pH stable column.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase BEvent
0.005Initial Equilibration
0.505Load
2.5095Ramp to Organic
3.5095Wash
3.605Return to Initial
5.005Re-equilibration
Mass Spectrometry (ESI+) Parameters

The


 group is highly stable. Fragmentation typically involves the loss of the piperidine ring substituents or ring opening.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Example for generic analog):

    • Precursor:

      
      
      
    • Quantifier Product: Loss of substituent (e.g.,

      
       or side chain). Note:  The 
      
      
      
      group rarely leaves as a neutral fragment; look for fragments retaining the
      
      
      moiety (
      
      
      69 for
      
      
      is possible but often non-specific).

In Vitro Metabolic Stability (Microsomal Clearance)

Objective: To determine if the C5-trifluoromethyl group successfully blocks metabolism or if "metabolic switching" occurs to the N-atom or C6 position.

Experimental Workflow (DOT Diagram)

MetabolicStability Stock Compound Stock (10 mM in DMSO) Mix Incubation Mix (1 µM Compound + 0.5 mg/mL Microsomes) Stock->Mix Start Initiation Add NADPH (1 mM) Mix->Start Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 1: Standardized workflow for microsomal metabolic stability assessment.

Protocol Steps
  • Pre-Incubation: Dilute compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing liver microsomes (0.5 mg/mL).[2] Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (final conc. 1 mM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min; analyze supernatant via LC-MS/MS.

Data Interpretation: Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time:


Plasma Protein Binding (Rapid Equilibrium Dialysis)

Context: The lipophilic


 group increases binding to Plasma Albumin and Alpha-1-Acid Glycoprotein (AGP). Accurate measurement of the fraction unbound (

) is critical for predicting in vivo efficacy.
Protocol (RED Device)[3]
  • Preparation: Spike plasma with test compound (final conc. 5 µM).

  • Loading: Load 200 µL spiked plasma into the Sample Chamber (red ring) and 350 µL PBS buffer into the Buffer Chamber (white ring) of the RED insert [2].

  • Equilibration: Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.

  • Matrix Matching: Post-incubation, remove aliquots.

    • Add 50 µL of Buffer to 50 µL of Plasma Sample.

    • Add 50 µL of Blank Plasma to 50 µL of Buffer Sample.

    • Reasoning: This ensures both matrices are identical for LC-MS analysis, eliminating matrix effect bias.

  • Analysis: Precipitate proteins and analyze via LC-MS/MS.

In Vivo Pharmacokinetics (Rat/Mouse)

Study Design:

  • Dosing: IV (1 mg/kg) and PO (5 mg/kg).

  • Formulation: Due to the

    
     (~9.5), these compounds dissolve well in slightly acidic vehicles.
    
    • Recommended Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Water (pH adjusted to 4.5 with Citric Acid).

Integrated Data Analysis Workflow

PKAnalysis RawData LC-MS/MS Concentration Data NCA Non-Compartmental Analysis (NCA) RawData->NCA Params Key Parameters: AUC, Cmax, T1/2 NCA->Params Bioavail Bioavailability (F%) (AUC_po / AUC_iv) * (Dose_iv / Dose_po) Params->Bioavail Clearance Systemic Clearance (CL) Dose_iv / AUC_inf Params->Clearance Volume Volume of Distribution (Vss) CL * MRT Params->Volume

Figure 2: Logic flow for Non-Compartmental Analysis (NCA) of PK data.

Scientific Validation & Troubleshooting

  • Chirality: The 2-Methyl substituent introduces a chiral center. The metabolic stability of

    
     vs 
    
    
    
    enantiomers often differs significantly.
    • Recommendation: If developing a racemate, use a chiral LC column (e.g., Chiralpak IG) during the bioanalytical phase to track enantiomers separately.

  • Instability: If

    
     is high despite the 
    
    
    
    block, check for N-dealkylation or oxidation at the C6 position (alpha to nitrogen).
  • Recovery: If recovery in the RED assay is low (<70%), the compound may be sticking to the Teflon device due to high lipophilicity. Switch to Ultracentrifugation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[3] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Di, L., et al. (2017). Optimization of a Higher Throughput Microsomal Stability Assay. Current Protocols in Pharmacology, 79(1), 7.18.1-7.18.19. Link

Sources

Application Note: Strategic Development of Selective M5 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Muscarinic Acetylcholine Receptor M5 (CHRM5) represents a critical therapeutic frontier for addiction medicine, specifically in modulating dopaminergic transmission in the Ventral Tegmental Area (VTA). However, the development of M5 antagonists is historically plagued by the "Selectivity Paradox": the orthosteric binding site of M5 shares >90% homology with M1 and M3 subtypes, leading to severe peripheral side effects (e.g., gastrointestinal and cardiovascular toxicity) when non-selective agents are used.

This guide outlines a precision-engineered workflow to develop selective M5 antagonists , shifting focus from traditional orthosteric competition to Negative Allosteric Modulation (NAM) and kinetic selectivity. We provide validated protocols for functional calcium mobilization assays and mechanistic binding studies necessary to differentiate M5-specific hits from promiscuous anti-muscarinics.

Part 1: The Selectivity Challenge & Signaling Mechanism

To develop a viable M5 antagonist, one must first understand the signaling architecture. M5 is Gq-coupled; its activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium release.[1]

The primary failure mode in M5 drug discovery is M3 cross-reactivity . M3 receptors control smooth muscle contraction in the airway and gut. An M5 antagonist that inadvertently blocks M3 will cause dry mouth, constipation, and potential airway obstruction. Therefore, functional selectivity ratios >100-fold against M1 and M3 are the gold standard.

M5 Signaling Pathway Visualization

M5_Signaling Agonist Acetylcholine / Agonist M5 M5 Receptor (GPCR) Agonist->M5 Activates Gq Gq Protein M5->Gq Couples Antagonist Antagonist / NAM (Target) Antagonist->M5 Inhibits (Orthosteric or Allosteric) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Releases Response VTA Dopamine Modulation Ca->Response Signal Transduction

Figure 1: The Gq-coupled signaling cascade of the M5 receptor.[1][2][3] Antagonists must intercept the signal at the receptor level to prevent Calcium mobilization.

Part 2: Screening Strategy & Workflow

Because orthosteric sites are conserved, a simple radioligand displacement assay using


-NMS (a non-selective antagonist) often yields false positives or fails to detect allosteric modulators. Functional assays must be the primary screen. 
High-Throughput Screening (HTS) Workflow
  • Primary Screen (Functional): Calcium Flux (FLIPR) in CHO-K1-hM5 cells. Detects both orthosteric antagonists and NAMs.

  • Counter Screen (Selectivity): Run hits against CHO-hM1 and CHO-hM3 cell lines. Discard compounds with <10-fold selectivity immediately.

  • Mechanism of Action (Binding): Radioligand dissociation assays to confirm if the hit is competitive (orthosteric) or non-competitive (allosteric).

Screening_Workflow cluster_Functional Phase 1: Functional HTS cluster_Selectivity Phase 2: Selectivity Filter cluster_Mechanism Phase 3: Mechanism Start Compound Library FLIPR_M5 Ca2+ Flux (CHO-hM5) Start->FLIPR_M5 Selection Inhibition > 50%? FLIPR_M5->Selection Selection->Start No (Discard) Counter_M1 Counter Screen (CHO-hM1) Selection->Counter_M1 Yes Counter_M3 Counter Screen (CHO-hM3) Counter_M1->Counter_M3 Ratio_Calc Calc Selectivity Ratio Counter_M3->Ratio_Calc Binding Radioligand Binding (Shift vs Displacement) Ratio_Calc->Binding Selectivity > 10x Lead Lead Candidate (NAM or Antagonist) Binding->Lead

Figure 2: The "Funnel" approach. Functional screening precedes binding to capture allosteric modulators early.

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)

This is the industry-standard functional assay for Gq-coupled GPCRs. It validates the compound's ability to physiologically block the receptor.

Biological System: CHO-K1 cells stably expressing human M5 receptor (CHO-hM5). Key Reagents:

  • Agonist: Acetylcholine (ACh) or Carbachol.[4]

  • Dye: Fluo-4 AM or Calcium 5 Assay Kit (Molecular Devices).

  • Transport Inhibitor: Probenecid (Critical: prevents dye leakage from cells).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed CHO-hM5 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C, 5%

      
      . Confluence should reach ~90%.
      
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 5 Dye.

    • Remove culture media and add 100 µL Loading Buffer.

    • Incubate 45 minutes at 37°C, then 15 minutes at room temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Prepare test compounds at 4x concentration in HBSS.

    • Critical Step: Add test compounds to cells before the agonist.

    • Incubate for 15–20 minutes at RT. Note: NAMs often require longer pre-incubation than orthosteric antagonists to reach equilibrium.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR/FlexStation.[5]

    • Inject

      
       concentration of Acetylcholine (determined previously).
      
    • Record fluorescence (Excitation 485nm / Emission 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to Positive Control (10 µM Atropine = 100% Inhibition) and Negative Control (Buffer + Agonist = 0% Inhibition).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
Protocol B: Radioligand Binding (Differentiation of NAM vs. Orthosteric)

Once a hit is identified, this protocol determines WHERE it binds. An orthosteric antagonist will displace the radioligand. A NAM may not displace it fully but will alter the dissociation kinetics.

Reagents:

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) - Hydrophilic, surface receptors only.
  • Membrane Prep: Homogenized CHO-hM5 membranes.

Methodology:

  • Competition Binding:

    • Incubate membranes (10-20 µg protein) with

      
      -NMS (~0.2 nM, near 
      
      
      
      ) and varying concentrations of test compound (
      
      
      to
      
      
      M).
    • Incubate for 2 hours at RT to reach equilibrium.

    • Harvest via rapid filtration on GF/B filters using a cell harvester.

    • Count radioactivity (CPM).

  • Interpretation:

    • Orthosteric Antagonist: Full displacement of radioligand (sigmoidal curve dropping to non-specific binding levels).

    • Allosteric Modulator: May show "incomplete" displacement or a "floor" effect where the curve plateaus above non-specific binding levels, indicating the radioligand can still bind (albeit with altered affinity) in the presence of the modulator.

Part 4: Data Presentation & Reference Standards

When characterizing your M5 antagonist, compare it against these established benchmarks to validate your assay performance.

Table 1: Reference Compound Profiles

CompoundClassM5 Potency (

/

)
Selectivity ProfileNotes
ML375 NAM~300 nM>60x vs M1/M3Gold Standard for selective M5 inhibition.
VU0238429 PAM~1.2 µM (

)
>30x vs M1/M3Positive modulator (increases ACh efficacy).
Atropine Orthosteric~1.0 nMNon-selectivePotent but hits M1-M5 equally. Use as assay control.
Scopolamine Orthosteric~0.5 nMNon-selectiveStandard non-selective antagonist.
Calculating Selectivity Ratios

The "Safety Margin" is calculated as:



  • Target: Ratio > 100 is preferred for in vivo safety.

  • Minimum Acceptable: Ratio > 10 for early tool compounds.

References

  • Gentry, P. R., et al. (2013).

  • Bridges, T. M., et al. (2009).

  • Vanderbilt Center for Neuroscience Drug Discovery.

  • IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: M5.

  • Dencker, D., et al. (2012). Muscarinic M5 receptors in the ventral tegmental area regulate dopamine release and reward. Psychopharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Trifluoromethylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CF3-PIP-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: 2026-02-03

Introduction: The "Double Trouble" Challenge

Welcome to the advanced troubleshooting hub. Separating trifluoromethylpiperidine enantiomers presents a unique "double trouble" scenario in chromatography:

  • The Piperidine Core: A secondary amine that is inherently basic (

    
    ), leading to severe peak tailing due to interactions with residual silanols on the stationary phase.
    
  • The Trifluoromethyl (

    
    ) Group:  A bulky, electron-withdrawing moiety that alters the dipole moment and solubility profile, often requiring non-standard solvent systems that are incompatible with traditional "coated" chiral phases.
    

This guide moves beyond basic textbook advice, offering field-proven protocols for resolving these specific enantiomers.

Module 1: Method Development Strategy

Q: Where do I start my screening process? Standard Normal Phase (Hexane/IPA) isn't working.

A: The


 group often renders these molecules insoluble in pure alkane/alcohol mixtures. You must pivot to Immobilized Polysaccharide Phases  immediately.

The Logic: Coated phases (like the classic AD-H or OD-H) are restricted to mild solvents (Hexane, IPA, EtOH). However, trifluoromethylated amines often require "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) for solubility and to disrupt the aggregation caused by the fluorinated group. Immobilized phases (e.g., CHIRALPAK® IA, IC, ID, IG, IH) are chemically bonded to the silica, allowing you to use these strong solvents without stripping the selector.

Protocol: The "Immobilized" Screening Workflow
  • Preparation: Dissolve sample in EtOH or IPA. If insoluble, add DCM dropwise until clear.

  • Primary Screen (Immobilized Columns):

    • Columns: CHIRALPAK® IG, IC, and IA (in this priority order).

    • Mobile Phase A: Hexane / DCM / EtOH / DEA (50:30:20:0.1).

    • Mobile Phase B: MtBE / EtOH / DEA (90:10:0.1).

  • Why IG first? The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) has shown exceptional selectivity for halogenated amines due to specific halogen-halogen interactions in the chiral groove [1].

Visualization: Method Development Decision Tree

MethodDevelopment start Start: CF3-Piperidine Sample solubility Check Solubility in Hexane/IPA (90:10) start->solubility soluble Soluble solubility->soluble Yes insoluble Insoluble / Precipitates solubility->insoluble No coated Route A: Coated Phases (AD-H, OD-H) soluble->coated immobilized Route B: Immobilized Phases (IG, IC, IA) insoluble->immobilized solvent_A Mobile Phase: Hexane/EtOH/DEA coated->solvent_A solvent_B Mobile Phase: Hexane/DCM/EtOH/DEA (The 'Forbidden' Mix) immobilized->solvent_B sfc_check Consider SFC? (Supercritical Fluid) solvent_B->sfc_check If Resolution < 1.5

Figure 1: Decision matrix for selecting column technology based on the solubility profile of fluorinated piperidines.

Module 2: Troubleshooting Peak Shape (The Basicity Issue)

Q: My peaks are tailing severely ( ). I'm already using 0.1% DEA. What now?

A: The electron-withdrawing


 group reduces the electron density on the nitrogen, theoretically making it less basic. However, it also increases the lipophilicity, leading to non-specific hydrophobic adsorption on the silica matrix. 0.1% Diethylamine (DEA) is often insufficient.

The Fix: Switch to Butylamine or increase DEA concentration, but monitor the column pH limits.

Comparative Additive Strategy
SymptomPrimary AdditiveSecondary "Power" AdditiveMechanism of Action
Slight Tailing (

1.2–1.5)
0.1% DEA0.1% TEA (Triethylamine)Competitive binding to surface silanols.
Severe Tailing (

> 2.0)
0.1% Isopropylamine0.2% ButylamineSterically bulkier amines block deep silanol pores more effectively [2].
Peak Broadening (No separation)0.1% Ethanolamine0.1% EthylenediamineHydrogen bonding modulation. Ethanolamine can alter the chiral cavity shape slightly.

Critical Warning: Do NOT use Trifluoroacetic Acid (TFA) to suppress silanols on polysaccharide columns unless you are using a specifically designated "reverse phase" chiral column (e.g., CHIRALPAK® AD-RH). Acidic additives in Normal Phase can hydrolyze the carbamate linkage of the selector over time or cause salt precipitation if switched back to basic mode.

Module 3: The "Invisible" Analyte (Detection)

Q: I see no peaks at 254 nm. Is the compound eluting?

A: Trifluoromethylpiperidines lack a conjugated


-system (chromophore). The 

group does not absorb UV significantly. 254 nm is useless here.

Troubleshooting Protocol:

  • The "Low UV" Approach:

    • Set UV detector to 205–210 nm .

    • Constraint: You cannot use UV-cutoff solvents like Ethyl Acetate or THF at this wavelength. You are restricted to Hexane, Heptane, and Alcohols.[1]

  • Derivatization (The "Sure-Fire" Method):

    • If you need high sensitivity (e.g., for impurity analysis), you must add a chromophore.

    • Reaction: React the secondary amine with Benzyl bromide or p-Toluenesulfonyl chloride (PTSC) [3].

    • Benefit: This adds a strong UV absorber and often improves chiral recognition by adding

      
      -
      
      
      
      interaction sites for the column selector.
  • Universal Detection:

    • Use Refractive Index (RI) (isocratic only) or ELSD (Evaporative Light Scattering Detector).

    • Note: ELSD is destructive; do not use for prep work if recovery is needed, unless using a stream splitter.

Module 4: Resolution & Selectivity (The Factor)

Q: The enantiomers are co-eluting (Resolution 0). How do I use the group to my advantage?

A: The


 group is a "chiral handle." It creates a strong dipole and steric bulk. If you have no separation, the molecule is likely entering the chiral groove "nitrogen-first." You need to force the 

group to interact with the selector.

Optimization Steps:

  • Temperature Effect:

    • Cool it down. Lowering the column temperature to 10°C or 15°C is highly effective for fluorinated compounds.

    • Mechanism:[2][3][4] The rotation of the bulky

      
       group slows down, "locking" it into a specific conformation that fits the chiral groove better (entropic control).
      
  • Alcohol Switch:

    • Switch from Ethanol to 2-Propanol (IPA) .

    • IPA is bulkier and forms different hydrogen bond networks with the carbamate selector, often forcing the analyte into a different binding pocket where the

      
       group faces the chiral selector's phenyl rings [4].
      
Visualization: Troubleshooting Logic Flow

Troubleshooting issue Issue Detected tailing Tailing Peaks issue->tailing no_detect No Signal issue->no_detect merging Peaks Merging issue->merging tailing_sol Switch additive: DEA -> Butylamine tailing->tailing_sol no_detect_sol Derivatize with PTSC or use ELSD no_detect->no_detect_sol merging_sol Lower Temp to 10°C Switch EtOH -> IPA merging->merging_sol

Figure 2: Logic flow for diagnosing and resolving common chromatographic failures with fluorinated amines.

References

  • Chiral Technologies. (n.d.). CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved February 3, 2026, from [Link]

  • Ye, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC). Retrieved February 3, 2026, from [Link]

  • Babu, C. V. R., et al. (2014).[5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[5] Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 3, 2026, from [Link]

Sources

Optimizing reaction conditions for trifluoromethylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the trifluoromethylation of piperidine scaffolds.

Role: Senior Application Scientist | Department: Process Chemistry & Catalysis Support Subject: Optimization of Reaction Conditions for Direct C(sp³)-H Trifluoromethylation

Executive Technical Overview

The introduction of a trifluoromethyl (CF₃) group into the piperidine scaffold—a privileged structure in FDA-approved drugs—dramatically alters pKa, lipophilicity (LogP), and metabolic stability. However, the piperidine ring presents unique challenges:

  • Deactivation: The basic nitrogen can poison Lewis acid catalysts or transition metals.

  • Regioselectivity: Distinguishing between the α-C-H (C2/C6) and remote C-H (C3/C4) bonds requires precise mechanistic control.

  • Oxidation Potential: The high oxidation potential of unactivated C(sp³)-H bonds necessitates aggressive conditions that often degrade reagents.

This guide focuses on the two most robust methodologies: Photoredox Catalysis (for α-functionalization) and Radical-Mediated Innate Functionalization (Minisci-type logic).

Method Selection: The Decision Matrix

Before starting, determine the optimal pathway based on your substrate's protecting group profile and desired substitution pattern.

Piperidine_CF3_Decision_Tree Start Target Structure Regio Desired Position? Start->Regio C2 α-Position (C2) Regio->C2 Electronic Control Remote Remote (C3/C4) Regio->Remote Steric/Directing Group Protect N-Protected? C2->Protect MethodC Method C: De novo Synthesis (Fluoropyridine H2) Remote->MethodC High Selectivity Required MethodA Method A: Photoredox C-H (Ir/Ru + Togni) Protect->MethodA Yes (Boc/Cbz) MethodB Method B: Anodic Oxidation (Shono-type) Protect->MethodB Yes (Carbamate)

Figure 1: Decision matrix for selecting the trifluoromethylation strategy. For high regioselectivity at C3/C4, direct C-H functionalization is often inferior to reducing pre-functionalized fluoropyridines [1].

Core Protocol: Photoredox α-C-H Trifluoromethylation

This protocol utilizes a "redox-neutral" radical pathway, ideal for late-stage functionalization of N-protected piperidines.

Reagents:

  • Catalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%) – High oxidizing power E½ ≈ +1.21 V.

  • CF₃ Source: Togni’s Reagent II (1.2 - 1.5 equiv).

  • Additives: Phosphate base (K₂HPO₄) or Bronsted acid (if using HAT mechanism).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Workflow
  • Degassing (Critical): Oxygen quenches the excited triplet state of the Ir-catalyst. Sparge solvent with Argon for 15 mins before adding reagents.

  • Reagent Addition: Add piperidine substrate (1.0 equiv), Catalyst (0.02 equiv), and Togni II (1.5 equiv) to a vial.

  • Irradiation: Place in a Blue LED reactor (λ = 450 nm). Maintain temperature < 30°C using a fan.

  • Monitoring: Reaction typically completes in 12-24 hours. Monitor consumption of Togni reagent by ¹⁹F NMR (shift -40 ppm vs product -60 to -75 ppm).

Troubleshooting Center & FAQs

Category 1: Regioselectivity & Yield

Q: Why am I observing a mixture of C2 and C6 isomers?

  • Diagnosis: In N-Boc or N-Cbz piperidines, the C2 and C6 positions are electronically similar α-amino sites.

  • Solution:

    • Steric Control: If your piperidine has a substituent at C3, the reaction will favor C6 (the less sterically hindered α-position).

    • Thermodynamic Control: Switch to a HAT (Hydrogen Atom Transfer) catalyst system (e.g., Quinuclidine + Photocatalyst). HAT abstractors are sensitive to hydridic character and steric environment, often improving selectivity for the most accessible α-proton.

Q: My yield is stalled at 30-40%. Adding more reagent doesn't help. Why?

  • Diagnosis: Catalyst poisoning or "Inner-Filter Effect."

    • Poisoning: Byproducts from Togni reagent (2-iodobenzoic acid derivatives) can coordinate to the Ir/Ru metal center, quenching activity.

    • Light Penetration: If the reaction mixture turns dark/opaque, photons cannot penetrate.

  • Corrective Action:

    • Scale-Down: Run reactions in thinner vials (high surface-area-to-volume ratio).

    • Reagent Swap: Switch from Togni II to Langlois Reagent (CF₃SO₂Na) + Oxidant (TBHP). This generates[1][2][3] •CF₃ radicals without generating coordinating iodine byproducts [2].

Category 2: Reagent Handling & Safety

Q: The Togni reagent decomposes before the reaction finishes. Is it moisture sensitive?

  • Technical Insight: Togni reagents are hypervalent iodine species.[1][3][4][5] While relatively stable, they degrade in the presence of Lewis basic solvents or nucleophiles over time.

  • Protocol Adjustment:

    • Store Togni reagent at 4°C.

    • Do not dissolve Togni reagent until immediately before irradiation.

    • Check Purity: Run a ¹H NMR of the reagent. If significant iodobenzoic acid is present, recrystallize (from MeCN/CHCl₃) before use. Impure reagent initiates radical chains non-productively.

Category 3: Isolation & Purification

Q: I see the product by NMR, but I lose it during rotavap/drying. Where did it go?

  • Diagnosis: Trifluoromethylated piperidines, especially if N-unprotected or small MW, are highly volatile due to the "Fluorous Effect" (weak intermolecular forces).

  • Solution:

    • In-Situ Protection: Never isolate the free amine. If the reaction removes the Boc group (rare but possible under acidic photoredox), add Boc₂O or Cbz-Cl directly to the crude mixture before workup [3].

    • Salt Formation: Isolate the product as an HCl or TFA salt immediately. These are non-volatile solids.

Comparative Data: Reagent Performance

ReagentMechanismKey AdvantageKey Limitation
Togni Reagent II Electrophilic / RadicalHigh reactivity; broad scopeExpensive; Atom uneconomical; Iodine waste
Langlois (CF₃SO₂Na) Radical (via Oxidation)Cheap; Bench stable solidRequires oxidant (TBHP); Poor solubility in non-polar solvents
TMS-CF₃ (Ruppert) NucleophilicGood for ketones/iminesRequires fluoride activation; Not suitable for direct C-H activation
Triflyl Chloride Radical (Photoredox)Gas/Liquid source; EfficientCorrosive; Handling difficulty

Mechanistic Visualization (Photoredox Cycle)

The following diagram illustrates the oxidative quenching cycle used for α-C-H trifluoromethylation.

Photoredox_Mechanism Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue LED (hν) Ir2 Ir(II) Reduced Species Ir3_Star->Ir2 SET (Quenching by Substrate/Togni) Ir2->Ir3 Oxidation Loop Substrate N-Boc Piperidine RadicalCat α-Amino Radical Substrate->RadicalCat HAT or SET/-H+ Product α-CF3 Piperidine RadicalCat->Product + •CF3 Togni Togni Reagent (CF3 Source) CF3Rad •CF3 Radical Togni->CF3Rad Activation by *Ir or Ir(II) CF3Rad->Product Radical Recombination

Figure 2: Simplified photoredox cycle. The catalyst mediates Single Electron Transfer (SET) to generate the reactive radical species [1, 4].

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). URL:[Link]

  • Innate C-H trifluoromethylation of heterocycles. Source: PNAS (2011) / PMC. URL:[Link]

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Source: Letters in Organic Chemistry (2021).[6] URL:[Link]

  • General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent. Source: ACS Catalysis. URL:[Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Togni reagents and heavy metal catalysts before use.

Sources

Technical Support Center: 2-Methyl-5-(trifluoromethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2-Methyl-5-(trifluoromethyl)piperidine , a critical pharmacophore in modern drug discovery (e.g., JAK inhibitors, GPCR modulators).

The content is structured as a Level 3 Technical Escalation , addressing complex failure modes in the primary synthesis route: the Heterogeneous Catalytic Hydrogenation of 2-Methyl-5-(trifluoromethyl)pyridine .

Current Status: Operational Primary Workflow: Heterogeneous Hydrogenation of Pyridine Precursors Support Level: Senior Application Scientist (Tier 3)

Core Reaction Overview & Mechanism

The industry-standard route involves the reduction of 2-methyl-5-(trifluoromethyl)pyridine using heterogeneous catalysis. While seemingly straightforward, this reaction is a "balancing act" between three competing forces: Pyridine Ring Reduction (Desired), C-F Bond Cleavage (Hydrodefluorination - Side Reaction), and Stereochemical Drift (Cis/Trans Ratio).

Reaction Pathway Diagram

The following diagram illustrates the kinetic versus thermodynamic pathways and the critical branch point for defluorination.

ReactionPathway cluster_legend Pathway Legend Start 2-Methyl-5-(trifluoromethyl) pyridine Inter Partially Reduced Intermediates (Di/Tetrahydropyridines) Start->Inter + H2, Catalyst Defluoro Defluorinated By-products (2-Methylpiperidine) Start->Defluoro Direct Hydrogenolysis Cis Cis-Product (Kinetic Major) Inter->Cis Syn-Addition (Fast) Trans Trans-Product (Thermodynamic Minor) Inter->Trans Isomerization/Desorption Inter->Defluoro C-F Insertion (Pd/C, High T) Cis->Trans Epimerization (High T/Acid) key1 Green = Desired Path key2 Red = Critical Failure Mode

Figure 1: Mechanistic pathway showing the competition between hydrogenation (green) and hydrodefluorination (red).

Troubleshooting Guide (FAQ Format)

Ticket #001: "I am observing significant loss of the Trifluoromethyl group (Defluorination)."

Diagnosis: Hydrodefluorination (HDF).[1][2] The C-F bond in trifluoromethyl groups attached to aromatic rings is susceptible to oxidative addition by transition metals, particularly Palladium (Pd). Once the ring is saturated (piperidine), the C-F bond is more stable, but the intermediate species are highly vulnerable.

Root Cause Analysis:

  • Catalyst Mismatch: Using Pd/C is the most common error. Palladium is an excellent catalyst for hydrogenolysis (cleaving bonds), which includes C-F bonds.

  • Hydrogen Starvation: Low H2 pressure increases the residence time of intermediates on the catalyst surface, promoting side reactions like HDF.

Corrective Protocol:

  • Switch Catalyst: Replace Pd/C with Rh/C (Rhodium on Carbon) or PtO2 (Adams' Catalyst) . Rhodium is highly active for ring hydrogenation but significantly less active for C-F bond cleavage.

  • Acidic Additive: Run the reaction in Acetic Acid or add 1-2 equivalents of HCl (if using MeOH/EtOH).

    • Mechanism:[1][2][3][4] Protonation of the pyridine nitrogen (

      
      ) activates the ring for hydrogenation and prevents the basic amine product from poisoning the catalyst. Surprisingly, while acid can promote some elimination, in this specific hydrogenation, it accelerates the desired pathway (ring reduction) so much that the C-F bond doesn't have time to break.
      
ParameterHigh Risk (Defluorination)Low Risk (Safe Synthesis)
Catalyst 10% Pd/C5% Rh/C or PtO2
Solvent Neutral MeOHMeOH + 1.1 eq HCl or AcOH
Pressure < 10 bar> 20 bar (Fast kinetics favor reduction)
Ticket #002: "My Cis/Trans ratio is inconsistent. How do I maximize the Cis-isomer?"

Diagnosis: Thermodynamic Equilibration. The Cis-isomer (2-Me and 5-CF3 on the same side) is the Kinetic Product . This occurs because the pyridine ring adsorbs flat onto the metal surface, and hydrogen atoms are added from the bottom (syn-addition). The Trans-isomer is the Thermodynamic Product . It forms if the reaction runs too long, at too high a temperature, or if the intermediate enamine desorbs and re-adsorbs on the opposite face.

Corrective Protocol:

  • Stop Early: Monitor the reaction closely. Do not let it stir "overnight" if conversion is complete in 4 hours. Prolonged exposure to the catalyst facilitates epimerization.

  • Lower Temperature: Run the reaction at RT to 40°C . High temperatures (>60°C) provide the activation energy required for ring inversion/epimerization.

  • Solvent Choice: Use a solvent that stabilizes the protonated amine. Acetic acid often favors the cis-isomer by "locking" the conformation upon hydrogenation.

Separation Strategy: If you end up with a mixture (e.g., 80:20 Cis/Trans), do not attempt distillation immediately (boiling points are too close).

  • Method: Fractional Crystallization of the HCl Salt.

    • Dissolve the crude oil in EtOH.

    • Add 1.0 eq of HCl (in dioxane or ether).

    • The Cis-isomer hydrochloride typically crystallizes preferentially due to better packing.

Ticket #003: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning. Piperidines are strong bases (


). As the product forms, it binds strongly to the active sites of the metal catalyst, blocking further adsorption of the pyridine reactant.

Corrective Protocol:

  • The Acid Fix: As mentioned in Ticket #001, you must run this reaction under acidic conditions.

    • Why: Protonated piperidinium ions do not coordinate strongly to the metal surface. They desorb quickly, freeing the active site for the next pyridine molecule.

  • CO Contamination: If using H2 balloons, ensure your source is high purity. Trace CO kills Pt/Rh catalysts instantly.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for High-Fidelity Synthesis

Target: (2R,5S)-rel-2-methyl-5-(trifluoromethyl)piperidine (Cis-racemate)

  • Preparation:

    • In a high-pressure autoclave (Hastelloy or glass-lined), charge 2-methyl-5-(trifluoromethyl)pyridine (10.0 g, 62 mmol).

    • Add Methanol (100 mL) and Concentrated HCl (6.5 mL, 1.25 equiv) OR use Glacial Acetic Acid (100 mL) as solvent.

    • Add 5% Rh/C (1.0 g, 10 wt% loading). Note: Wet catalyst (50% H2O) is safer to handle.

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 30 bar (435 psi) H2.

    • Stir vigorously (critical for mass transfer) at 25°C .

    • Checkpoint: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

  • Work-up (Isolation):

    • Vent H2 and purge with N2.

    • Filter catalyst through a Celite pad (Caution: Rh/C is pyrophoric when dry. Keep wet).

    • Concentrate the filtrate to remove solvent/excess acid.

    • Basification: Dissolve residue in water, cool to 0°C, and basify with 4N NaOH to pH > 12.

    • Extraction: Extract 3x with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

    • Drying: Dry over Na2SO4 and concentrate carefully (Product is volatile!).

  • Purification (Diastereomer Enrichment):

    • If Cis:Trans ratio is < 95:5, dissolve free base in Ethanol.

    • Add HCl/EtOH solution dropwise.

    • Cool to -20°C overnight. Filter the white precipitate (Cis-hydrochloride salt).

Troubleshooting Decision Tree

DecisionTree Start Start Troubleshooting CheckLCMS Check LCMS/GCMS What is the major impurity? Start->CheckLCMS Defluoro Mass = M-18 (Defluorinated) CheckLCMS->Defluoro Loss of F Stall Starting Material Remaining CheckLCMS->Stall Incomplete Isomer Wrong Diastereomer (Trans) CheckLCMS->Isomer Poor dr ActionDefluoro 1. Switch to Rh/C or PtO2 2. Lower Temp (<30°C) 3. Increase Pressure Defluoro->ActionDefluoro ActionStall 1. Add 1.1 eq HCl or AcOH 2. Check H2 Purity 3. Increase Catalyst Loading Stall->ActionStall ActionIsomer 1. Stop reaction earlier 2. Lower Temperature 3. Crystallize as HCl salt Isomer->ActionIsomer

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (2020). Detailed study on catalyst selection (Rh vs Pd) for preserving C-F bonds.

  • Separation of cis and trans isomers of piperidines. Journal of Chromatography A. Methodologies for separating diastereomers via chromatography and salt formation.

  • Hydrogenation of Pyridines. Organic Reactions. Comprehensive review of mechanism, stereochemistry (cis-selectivity), and side reactions in pyridine reduction.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in the synthesis of substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its three-dimensional structure is paramount for biological activity.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary factors influencing diastereoselectivity in piperidine synthesis?

The diastereochemical outcome of a piperidine synthesis is a result of a delicate interplay of steric and electronic factors. Understanding these can empower you to rationalize and predict stereoselectivity. The key factors include:

  • Reaction Mechanism: The inherent stereochemical preferences of the chosen synthetic route (e.g., concerted vs. stepwise) will fundamentally dictate the diastereomeric outcome. For instance, the stereochemistry of an Aza-Diels-Alder reaction is governed by the endo/exo transition state preference.[2]

  • Substrate Control: The existing stereocenters and substituents on the starting materials can direct the formation of new stereocenters. This can be due to steric hindrance, where a bulky group blocks one face of the molecule, or through electronic effects that favor a particular approach of the incoming reagent.

  • Reagent/Catalyst Control: The choice of catalyst, ligand, or reagent is critical. Chiral catalysts or auxiliaries create a chiral environment that energetically favors the formation of one diastereomer over the other.[3]

  • Reaction Conditions: Temperature, solvent, and pressure can significantly impact diastereoselectivity. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. Solvent polarity can influence the stability of transition states and intermediates.

  • Protecting Groups: The nature and size of protecting groups, particularly on the piperidine nitrogen, can have a profound effect on the conformation of the ring and its transition states, thereby influencing the stereochemical outcome.[4]

Troubleshooting Poor Diastereoselectivity

Q2: My catalytic hydrogenation of a substituted pyridine is giving a low diastereomeric ratio (d.r.). What are the first steps to troubleshoot this?

Catalytic hydrogenation of pyridines is a common and atom-economical method for piperidine synthesis.[5] However, achieving high diastereoselectivity can be challenging.[6][7] Here’s a troubleshooting workflow:

G cluster_catalyst Catalyst Evaluation cluster_solvent Solvent & Additive Optimization cluster_conditions Condition Adjustment cluster_protecting_group Protecting Group Modification Start Low d.r. in Pyridine Hydrogenation Catalyst Evaluate Catalyst System Start->Catalyst Initial Check Solvent Optimize Solvent & Additives Catalyst->Solvent If no improvement C1 Change Metal (e.g., PtO2, Rh/C, Pd/C) Catalyst->C1 C2 Vary Catalyst Loading Catalyst->C2 Conditions Adjust Reaction Conditions Solvent->Conditions If still low S1 Screen Solvents (e.g., Acetic Acid, Alcohols, Ethers) Solvent->S1 S2 Introduce Acidic/Basic Additives Solvent->S2 ProtectingGroup Modify N-Protecting Group Conditions->ProtectingGroup Fine-tuning T1 Lower Reaction Temperature Conditions->T1 P1 Increase Hydrogen Pressure Conditions->P1 Result Improved Diastereoselectivity ProtectingGroup->Result PG1 Switch to a Bulky Group (e.g., Boc, Cbz) ProtectingGroup->PG1

Detailed Troubleshooting Steps:

  • Catalyst System Evaluation: The choice of catalyst is paramount.

    • Heterogeneous Catalysts: Platinum-based catalysts like PtO₂ often favor the formation of cis-diastereomers.[6] Palladium on carbon (Pd/C) can sometimes lead to different selectivity or even favor the trans-isomer in specific cases.[7] Rhodium on carbon (Rh/C) is another effective option. Experiment with different metals to find the optimal one for your substrate.

    • Catalyst Loading: While higher catalyst loading can increase reaction rates, it may sometimes negatively impact selectivity. It is worthwhile to screen a range of catalyst loadings.

  • Solvent and Additive Optimization:

    • Solvent Choice: The solvent can influence the conformation of the substrate on the catalyst surface. Acetic acid is a common solvent that can protonate the pyridine nitrogen, facilitating reduction.[8] Protic solvents like ethanol or methanol are also frequently used.

    • Additives: The addition of acids (like HCl) or bases (like triethylamine) can alter the electronic nature of the pyridine ring and influence its binding to the catalyst, thereby affecting the diastereoselectivity.[1]

  • Reaction Conditions Adjustment:

    • Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the kinetically controlled product.

    • Hydrogen Pressure: High hydrogen pressure is often necessary for the hydrogenation of the aromatic pyridine ring.[6][7] Varying the pressure might influence the diastereomeric ratio.

  • Modification of the N-Protecting Group: If your synthesis allows for it, changing the protecting group on the nitrogen can have a significant steric influence on the outcome of the reduction. A bulkier protecting group can more effectively block one face of the ring during hydrogenation.

CatalystTypical DiastereoselectivityCommon SolventsNotes
PtO₂ Often favors cis isomers[6]Acetic Acid, EthanolA reliable choice for predictable cis selectivity.
Pd/C Variable, can favor trans in some cases[7]Methanol, Ethanol, Ethyl AcetateOften used with acidic additives.
Rh/C Effective for various substratesAlcohols, WaterCan be very active; requires careful optimization.

Q3: I am observing poor diastereoselectivity in my Aza-Diels-Alder reaction to form a piperidine ring. How can I improve this?

The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core with good stereocontrol. Low diastereoselectivity often points to issues with the transition state geometry.

  • Lewis Acid Catalyst: The choice of Lewis acid is crucial. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to find one that provides the best facial selectivity for the dienophile's approach to the imine.

  • Solvent Effects: Non-polar solvents often enhance the endo selectivity in Diels-Alder reactions.[9] It is advisable to screen solvents of varying polarity.

  • Temperature: As with most stereoselective reactions, lowering the temperature can significantly improve the diastereomeric ratio by favoring the more ordered, lower-energy transition state.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen of the diene or the imine is a robust strategy to induce high diastereoselectivity. Carbohydrate-derived auxiliaries, for example, have been shown to be highly effective.[3][10]

  • Organocatalysis: Chiral Brønsted acids can be excellent catalysts for enantioselective and diastereoselective Aza-Diels-Alder reactions.[9]

Protocol for a Domino Mannich-Michael Reaction using a Chiral Auxiliary:

This protocol is adapted from methodologies using carbohydrate-derived auxiliaries for the synthesis of chiral piperidine precursors.[3][11]

  • Aldimine Formation:

    • Dissolve the desired aldehyde (1.0 mmol) in dichloromethane (5 mL).

    • Add a chiral amine auxiliary, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol).

    • Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature to facilitate imine formation.

  • Domino Reaction:

    • Cool the solution containing the in situ generated aldimine to -78 °C.

    • Slowly add Danishefsky's diene (1.2 mmol).

    • Allow the reaction to proceed at -78 °C for the specified time (monitor by TLC).

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • After workup and purification, the N-arabinosyl dehydropiperidinone is obtained with high diastereoselectivity.

Q4: My reductive amination/cyclization sequence is producing a mixture of diastereomers. What strategies can I employ to favor one isomer?

Reductive amination is a versatile method for forming C-N bonds and can be applied in intramolecular cyclizations to form piperidines.[1] The stereoselectivity is often determined during the reduction of the intermediate iminium ion or enamine.

  • Choice of Reducing Agent:

    • Bulky Hydride Reagents: Sterically demanding reducing agents like sodium triacetoxyborohydride (STAB) or lithium tri-sec-butylborohydride (L-Selectride®) can provide higher diastereoselectivity by approaching the iminium ion from the less hindered face.

    • Catalytic Hydrogenation: If the intermediate can be isolated or is stable under the reaction conditions, catalytic hydrogenation can offer different and sometimes superior diastereoselectivity compared to hydride reagents.

  • pH Control: The pH of the reaction medium can influence the equilibrium between the enamine and iminium ion intermediates, which can, in turn, affect the diastereomeric ratio of the product. Careful control of pH is often beneficial.

  • Substrate Conformation: The presence of bulky substituents on the carbon backbone can lock the molecule into a specific conformation, leading to a more selective reduction. Consider modifying substituents to enhance this effect if possible.

  • "Hydrogen Borrowing" Catalysis: This advanced method uses a metal catalyst (often Iridium-based) to transiently oxidize an alcohol to an aldehyde, which then undergoes condensation with an amine, followed by reduction of the resulting imine by the "borrowed" hydrogen. This can lead to high diastereoselectivity.[1]

G cluster_reducing_agent Reducing Agent Screening cluster_ph pH Optimization cluster_substrate Substrate Modification Start Low d.r. in Reductive Amination/Cyclization ReducingAgent Screen Reducing Agents Start->ReducingAgent Initial Step pH Optimize Reaction pH ReducingAgent->pH If necessary RA1 Bulky Hydrides (e.g., STAB, L-Selectride®) ReducingAgent->RA1 RA2 Catalytic Hydrogenation (e.g., H₂, Pd/C) ReducingAgent->RA2 Substrate Modify Substrate Structure pH->Substrate Advanced Strategy PH1 Acidic vs. Neutral Conditions pH->PH1 Result Improved Diastereoselectivity Substrate->Result S1 Introduce Bulky Substituents Substrate->S1

Analytical and Purification Challenges

Q5: I am having trouble determining the diastereomeric ratio of my piperidine product. What are the best analytical techniques?

Accurate determination of the d.r. is crucial for optimizing your reaction.

  • ¹H NMR Spectroscopy: This is often the first and most direct method. Diastereomers are distinct compounds and should have different chemical shifts. Look for well-resolved signals, particularly for protons adjacent to stereocenters. If signals overlap, a higher field NMR instrument may be necessary.[12]

  • ¹³C NMR Spectroscopy: This technique can sometimes show better resolution between the signals of diastereomers than ¹H NMR.[12]

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are powerful separation techniques. For piperidines, which are basic, it is often necessary to use a mobile phase additive to improve peak shape.[13]

    • Normal Phase HPLC: Can be effective for separating less polar diastereomers.

    • Reverse Phase HPLC: Often requires a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to be added to the mobile phase to prevent peak tailing due to interactions with the silica support.[13]

    • SFC: Is an excellent technique for separating stereoisomers and is often faster than HPLC.

  • Gas Chromatography (GC): If your compounds are volatile and thermally stable, GC with a chiral stationary phase can be a very sensitive method for determining the d.r.

Q6: My piperidine diastereomers are difficult to separate by column chromatography. What should I do?

The small structural differences between diastereomers can make them challenging to separate.[13]

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases (silica, alumina, or functionalized silica). Sometimes a small change in eluent polarity can make a big difference.

  • Derivative Formation: If the diastereomers are inseparable, consider forming a derivative (e.g., an amide or ester) with a bulky reagent. The resulting derivatives may have larger differences in their physical properties, making them easier to separate. The protecting group can then be removed.

  • Diastereoselective Crystallization: If your product is crystalline, you may be able to selectively crystallize one diastereomer from a solution, leaving the other in the mother liquor. This can be a very effective technique for large-scale separations.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperidines. Chemical Reviews, 106(9), 3725-3811.
  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(12), 1781-1813.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2953-2989.
  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Kunz, H. (2004). Carbohydrate auxiliaries in stereoselective synthesis. Pure and Applied Chemistry, 76(7-8), 1495-1506.
  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.
  • Voskressensky, L. G., & Varlamov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6488. [Link]

  • Zech, G., & Kunz, H. (2003). Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 13, 1614-1623. [Link]

  • ResearchGate (2021). NMR interpretation of a diastereomeric compound. [Link]

  • Organic Chemistry Portal. Piperidine Synthesis. [Link]

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
  • National Center for Biotechnology Information. PubChem. [Link]

  • American Chemical Society Publications. [Link]

  • Royal Society of Chemistry Publishing. [Link]

Sources

Technical Support Center: Method Development for 2-Methyl-5-(trifluoromethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Quantification & Separation Strategy for Fluorinated Piperidines[1]

Executive Summary

You are likely encountering difficulties quantifying 2-Methyl-5-(trifluoromethyl)piperidine (2M5TFMP) due to three inherent physicochemical properties:

  • Lack of Chromophore: The molecule lacks conjugation, making standard UV detection (254 nm) impossible and low-UV (200–210 nm) unreliable due to solvent cutoffs.[1]

  • Basicity & Tailing: The secondary amine (pKa ~9.2–9.[1]8) interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]

  • Stereoisomerism: The C2 and C5 chiral centers generate diastereomers (cis/trans) that may split into two peaks or co-elute as a broad band.[1]

This guide provides a self-validating workflow to overcome these barriers, compliant with ICH M10 guidelines for bioanalytical method validation.

Module 1: Detection Strategy (The "Invisible" Peak)

Q: Why can't I see a peak on my HPLC-UV system, even at 210 nm?

A: 2M5TFMP is a "transparent" analyte.[1] It possesses no


-electron conjugation systems required for UV absorbance.[1] Operating at 210 nm often yields a low signal-to-noise ratio due to interference from mobile phase additives (e.g., formic acid absorbs at 210 nm).[1]

Recommended Solution: You must switch to LC-MS/MS (Triple Quadrupole) for trace quantification or Derivatization for UV/Fluorescence.[1]

Option A: LC-MS/MS (Gold Standard) [1][2]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Theoretical Mass:

    • Formula:

      
      [1]
      
    • Molecular Weight: 167.17 g/mol [1]

    • Precursor Ion: 168.2 m/z (

      
      )[1]
      
  • Fragment Prediction: Look for loss of the trifluoromethyl group (neutral loss of 69 Da) or ring cleavage.

    • Primary Transition:

      
       (Loss of HF, common in fluorinated amines)
      
    • Secondary Transition:

      
       (Loss of propene/ring break)
      
Option B: Derivatization (If MS is unavailable)

If you are restricted to HPLC-UV/FLD, you must chemically tag the secondary amine.[1]

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride .[1]

  • Mechanism: Reacts with the secondary amine to form a highly fluorescent, UV-active carbamate/sulfonamide.[1]

  • Benefit: Shifts detection to >254 nm (UV) or Ex/Em 260/305 nm (Fluorescence), removing baseline noise.[1]

Module 2: Chromatographic Separation (Isomers & Tailing)

Q: My peak is tailing (As > 1.5) or splitting into a "doublet." How do I fix this?

A: The splitting is likely the separation of cis/trans diastereomers , while the tailing is caused by the Silanol Effect . The protonated amine (


) binds to deprotonated silanols (

) on the column stationary phase.[1]
Protocol: High-pH Reversed Phase Strategy

Standard acidic mobile phases (0.1% Formic Acid) exacerbate tailing for this molecule.[1] Switch to a high-pH compatible column to suppress silanol ionization and keep the amine neutral (or less charged).[1]

Recommended Column Chemistry:

  • Hybrid Particle (e.g., Waters XBridge BEH C18)[1]

  • Gemini-NX C18 (Phenomenex)[1]

Optimized Mobile Phase:

ParameterCompositionFunction
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)Suppresses protonation of amine; ensures sharp peaks.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Elution solvent.[1]
Gradient 5% B to 95% B over 10 minsScans for both polar impurities and the lipophilic parent.[1]
Flow Rate 0.4 - 0.6 mL/minStandard flow for analytical columns (2.1 mm ID).[1]

Note on Isomers: The 2-methyl and 5-trifluoromethyl groups create geometric isomers.[1]

  • If you see two peaks with identical mass spectra: These are diastereomers.[1] You must integrate both for total quantification unless your standard is a purified single isomer.[1]

  • If you require enantiomeric separation (R,R vs S,S), you must use a Chiral Polysaccharide Column (e.g., Chiralpak IG) with Normal Phase or Polar Organic mode.[1]

Module 3: Troubleshooting Workflow
Visual Guide: Peak Shape & Detection Logic

MethodDevelopment Start Issue: Quantifying 2M5TFMP CheckDetector Check Detector Type Start->CheckDetector UV_Vis UV/Vis Only? CheckDetector->UV_Vis Yes MS LC-MS/MS Available? CheckDetector->MS Yes Deriv REQUIRED: Derivatization (FMOC-Cl or Dansyl-Cl) UV_Vis->Deriv No Signal MS_Opt Optimize MRM Parent: 168.2 m/z MS->MS_Opt PeakShape Assess Peak Shape Deriv->PeakShape MS_Opt->PeakShape Tailing Tailing (As > 1.5) PeakShape->Tailing Splitting Split Peak / Doublet PeakShape->Splitting HighPH Switch to High pH (pH 10) Ammonium Bicarbonate Tailing->HighPH Fix Silanol Interaction Isomers Diastereomers Present Integrate Sum of Peaks Splitting->Isomers Cis/Trans Separation

Caption: Decision tree for detector selection and chromatographic troubleshooting of fluorinated amines.

Module 4: Sample Preparation & Recovery

Q: I am losing analyte during dry-down (evaporation). Why?

A: Small fluorinated amines can be surprisingly volatile.[1] The


 group increases vapor pressure compared to non-fluorinated analogs.[1]

Protocol: Volatility Management

  • Do NOT evaporate to dryness if possible.[1]

  • Acidify before evaporation: If you must dry down, add 20 µL of 1M HCl to the fraction.[1] This converts the free base amine into the non-volatile Hydrochloride salt (

    
    ).
    
  • Use SPE (Solid Phase Extraction):

    • Cartridge: Mixed-Mode Cation Exchange (MCX).[1]

    • Load: Acidic pH (locks amine to sorbent).[1]

    • Wash: High % Organic (removes neutrals).[1]

    • Elute: 5% Ammonium Hydroxide in Methanol.[1]

References & Authoritative Grounding
  • ICH M10 Bioanalytical Method Validation Guideline. (2022). International Council for Harmonisation.[1] Provides the global regulatory framework for validating bioanalytical methods (Accuracy, Precision, Stability).[1]

  • Strategies for the Analysis of Polar Amines. (2018). Waters Corporation Application Note. Details the use of high-pH mobile phases on hybrid silica columns to improve amine peak shape.

    • [1]

  • Derivatization of Amines for HPLC Analysis. (2020). Sigma-Aldrich (Merck) Technical Bulletin.[1] comparative analysis of FMOC vs Dansyl chloride for secondary amines.

    • [1]

  • PubChem Compound Summary: 2-(Trifluoromethyl)piperidine. (Representative Analog).[1] National Library of Medicine.[1] Used for physicochemical property verification (pKa and volatility data).[1]

    • [1]

Sources

Improving the metabolic stability of piperidine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Optimization Hub

You are likely here because your piperidine-containing lead compound is showing high intrinsic clearance (


) in liver microsomes (HLM/MLM), or you are observing rapid in vivo elimination. The piperidine ring is a "privileged scaffold" in medicinal chemistry (found in drugs like Fentanyl, Donepezil, and Risperidone), but it is also a notorious metabolic soft spot.

This guide provides a systematic troubleshooting workflow to diagnose the metabolic vulnerability and engineering strategies to fix it without destroying potency.

Module 1: Diagnostic & Triage

The Problem: Your compound is unstable, but blind structural changes are inefficient. You must first identify the regioselectivity of the metabolism.

The Mechanism of Failure

Piperidines are primarily metabolized by Cytochrome P450 (CYP) enzymes via two main pathways. Understanding which one is dominant dictates your chemical solution.

  • 
    -Carbon Oxidation (Major):  CYP abstracts a hydrogen atom from the carbon adjacent to the nitrogen (
    
    
    
    -position). This forms an unstable iminium ion, which hydrolyzes to a ring-opened aldehyde or oxidizes further to a lactam.
  • 
    -Oxidation (Minor/Variable):  Direct oxidation of the nitrogen lone pair.
    
Visualization: The Piperidine Metabolic Fate

The following diagram illustrates the mechanistic pathways you are fighting against.

PiperidineMetabolism Piperidine Piperidine Parent Radical C-Centered Radical (Alpha Position) Piperidine->Radical CYP450 (HAT) NOxide N-Oxide Piperidine->NOxide FMO / CYP Iminium Iminium Ion (Highly Reactive) Radical->Iminium -1e- (SET) Lactam Lactam (Stable Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) Iminium->RingOpen Hydrolysis

Figure 1: The metabolic cascade of piperidine.[1][2][3][4] The transition to the Iminium Ion is the critical "point of no return" for


-carbon oxidation.

Module 2: Structural Modification Strategies

Once you have confirmed the piperidine ring is the liability (via MetID data), apply these strategies.

Strategy A: The Fluorine Scan (Electronic & Steric Blockade)

Fluorine is the gold standard for blocking metabolism due to the strength of the C-F bond (116 kcal/mol) vs. the C-H bond (99 kcal/mol). However, stereochemistry is critical .

  • The Tactic: Substitute Hydrogens at the C3 or C4 positions with Fluorine.

  • The Nuance (Expert Insight): Fluorine substitution drastically lowers the basicity (

    
    ) of the piperidine nitrogen. This reduces the energy penalty for desolvation and cation-
    
    
    
    interactions with the CYP heme, potentially improving stability beyond just steric blocking.
    • Equatorial Fluorine: Lowers

      
       significantly (e.g., 
      
      
      
      ).
    • Axial Fluorine: Lowers

      
       less than equatorial (e.g., 
      
      
      
      ) due to the antiparallel orientation of the C-F bond to the
      
      
      -H bond.[5]

Recommendation: If your target requires a basic amine for binding (salt bridge), prioritize Axial Fluorine substitution to maintain some basicity while blocking metabolism.

Strategy B: Deuterium Switch (Kinetic Isotope Effect)

If you cannot tolerate the electronic changes induced by Fluorine (i.e., you lose potency), use Deuterium.

  • The Tactic: Replace

    
    -Hydrogens (C2/C6) with Deuterium.
    
  • Why it works: The C-D bond is stronger than C-H. This exploits the Primary Kinetic Isotope Effect (KIE).

  • Expectation: Typically yields a 20–50% improvement in half-life (

    
    ). It is a "safe" modification that rarely affects target binding affinity.
    
Strategy C: Scaffold Hopping (The "Nuclear" Option)

If the piperidine ring itself is unsalvageable, switch to a bioisostere that alters the geometry or reduces lipophilicity (


).
  • Bridged Systems: Convert piperidine to 1-azaspiro[3.3]heptane or tropane . These strained rings are often more metabolically stable.

  • Morpholine: Replacing the C4 methylene with Oxygen reduces basicity and lipophilicity, often lowering

    
    , though it may reduce permeability.
    
Summary of Substituent Effects
ModificationEffect on

Metabolic StabilityRisk to Potency
Parent (H) Baseline (~11.0)LowN/A
4-F (Equatorial) High Decrease (~6.6)HighModerate (Basicity loss)
4-F (Axial) Med Decrease (~7.6)HighLow

-Methyl
Slight DecreaseVery High (Steric)High (Steric clash)
Deuterium NoneModerate (+30%)Very Low
Spiro-cycle VariableHighModerate (Geometry change)

Module 3: Experimental Validation Protocols

Do not rely on prediction. Validate your design with these specific assays.

Protocol 1: Microsomal Stability Assay (The Standard)

Use this to determine Intrinsic Clearance (


).
  • Preparation:

    • Test compound concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Microsome source: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation:

    • Pre-incubate compound + microsomes for 5 min at 37°C.

    • Start: Add NADPH regenerating system (or 1 mM NADPH).

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Quenching:

    • Transfer aliquots into ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor disappearance of parent peak.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Protocol 2: Metabolite Identification (MetID)

Use this if


 is high to confirm WHERE the molecule is breaking.
  • Setup: Similar to Protocol 1 but use higher concentration (10

    
    M) and run for 60 min.
    
  • Analysis: High-Resolution Mass Spectrometry (HRMS) looking for:

    • +16 Da (Hydroxylation/N-oxide).

    • +14 Da (Carbonyl formation/Lactam).

    • -2 Da (Imine formation).

Troubleshooting Decision Tree

OptimizationWorkflow Start High Clearance in HLM MetID Run MetID (HRMS) Start->MetID Locate Locate Soft Spot MetID->Locate RingOx Piperidine Ring Oxidation Locate->RingOx Major Metabolite SideChain Side Chain Oxidation Locate->SideChain Major Metabolite Decision1 Can you lose basicity? RingOx->Decision1 Sol3 Modify Side Chain (Not covered here) SideChain->Sol3 Sol1 Add Fluorine (Axial pref.) or Electron Withdrawing Group Decision1->Sol1 Yes (pKa drop ok) Sol2 Deuteration (C-D) or Gem-dimethyl Decision1->Sol2 No (Need high pKa)

Figure 2: Decision matrix for stabilizing piperidine derivatives.

Frequently Asked Questions (FAQ)

Q: I added a Fluorine to the 4-position, but my potency dropped 10-fold. Why? A: You likely perturbed the


 too much. If your drug relies on a salt bridge (ionic interaction) with an Aspartate or Glutamate in the binding pocket, the Fluorine (an electron-withdrawing group) may have lowered the basicity enough that the amine is no longer protonated at physiological pH.
Fix: Try Axial Fluorine  (less 

impact) or switch to Deuterium (no electronic impact).

Q: Will improving metabolic stability increase hERG toxicity? A: Often, yes. Piperidines are frequent hERG blockers due to basic amine interactions with the channel's pore. However, strategies that lower


  (like Fluorination or Oxygen incorporation) usually decrease hERG liability while improving metabolic stability. It is a "win-win" if potency is maintained.

Q: Why not just methylate the


-carbon? 
A:  While 

-methylation is highly effective at blocking metabolism (steric + removing the abstractable H), it introduces a chiral center. This complicates synthesis and regulatory development (you must separate enantiomers). It also adds significant steric bulk that may clash with the target receptor.

References

  • Mechanisms of Piperidine Metabolism: Guengerich, F. P. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Fluorine Substitution Effects (Axial vs Equatorial): Kugler, V. M., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Piperidine Bioisosteres (Spiro-systems): Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of piperidine bioisosteres: 1-azaspiro[3.3]heptanes. Organic Letters. [Link]

  • General Strategies for Metabolic Stability: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

The Strategic Dichotomy in Piperidine Scaffolding: A Comparative Guide to Methyl vs. Trifluoromethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the piperidine scaffold is a cornerstone of molecular design, prized for its favorable physicochemical properties and its presence in a multitude of approved therapeutics.[1] The strategic functionalization of this privileged heterocycle is a critical exercise in optimizing a compound's biological activity, pharmacokinetics, and overall druggability. Among the most common and impactful substitutions are the humble methyl (-CH₃) group and its fluorinated counterpart, the trifluoromethyl (-CF₃) group. While seemingly a minor alteration, the switch from a methyl to a trifluoromethyl group can profoundly reshape a molecule's interaction with its biological target and its metabolic fate.

This guide provides an in-depth, objective comparison of the biological activities of methyl- versus trifluoromethyl-substituted piperidine analogs, supported by experimental data and field-proven insights. We will dissect the causal relationships behind the observed differences, offering a clear rationale for experimental choices in lead optimization.

At a Glance: Key Physicochemical and Biological Distinctions

The decision to employ a methyl or a trifluoromethyl group is a nuanced one, driven by the specific therapeutic objective. The table below summarizes the fundamental differences that underpin their divergent biological effects.

PropertyMethyl (-CH₃)Trifluoromethyl (-CF₃)Rationale and Implication
Van der Waals Radius ~2.0 Å~2.7 ÅThe -CF₃ group is significantly bulkier, which can either enhance binding through increased van der Waals contacts or introduce steric hindrance.[2]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingThe high electronegativity of fluorine atoms in the -CF₃ group can alter the pKa of nearby functionalities and influence electrostatic or hydrogen bonding interactions with the target protein.[2]
Lipophilicity (Hansch π) +0.56+0.88The -CF₃ group is more lipophilic, which can impact membrane permeability, plasma protein binding, and solubility.[2]
Metabolic Stability Susceptible to oxidationGenerally resistant to oxidationThe high strength of the C-F bond makes the -CF₃ group a "metabolic blocker," preventing oxidation by cytochrome P450 enzymes.[2]

I. Impact on Receptor Binding and Functional Activity

The substitution of a methyl with a trifluoromethyl group can lead to dramatic, though not always predictable, changes in receptor affinity and functional activity. This is a direct consequence of the altered steric and electronic properties of the ligand.

Causality of Experimental Observations:
  • Steric Complementarity: The larger size of the trifluoromethyl group can enhance binding if it occupies a suitable hydrophobic pocket within the receptor's binding site, leading to increased van der Waals interactions. Conversely, if the pocket is sterically constrained, the bulkier -CF₃ group can lead to a significant loss of affinity compared to the smaller methyl group.

  • Electronic Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electron density of the piperidine nitrogen or adjacent aromatic rings. This can influence the strength of hydrogen bonds or other polar interactions with receptor residues. For instance, a change in the basicity (pKa) of the piperidine nitrogen can significantly affect the ionic interactions that are often crucial for receptor binding.

While direct comparative data on a single piperidine scaffold is sparse in the literature, we can infer the potential effects from studies on related heterocyclic systems. For example, in a study of N,N-disubstituted piperazines, the position of the trifluoromethyl group on an attached phenyl ring significantly influenced serotonin receptor binding profiles, with some analogs showing high affinity for the 5-HT₂B receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of methyl- and trifluoromethyl-piperidine analogs for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Test compounds (methyl and trifluoromethyl analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Serially dilute the test compounds to a range of concentrations.

  • Incubation: In each well of the microplate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serially Dilute Test Compounds A1 Combine Membranes, Radioligand, & Test Compound in Plate P1->A1 P2 Prepare Receptor Membranes P2->A1 P3 Prepare Radioligand Solution P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3 G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_quant Analysis & Calculation S1 Prepare Microsome and Buffer Mix S2 Add Test Compounds S1->S2 R1 Pre-warm to 37°C S2->R1 R2 Initiate with NADPH System R1->R2 R3 Incubate and Sample at Time Points R2->R3 R4 Quench Reaction with Stopping Solution R3->R4 Q1 Centrifuge and Collect Supernatant R4->Q1 Q2 LC-MS/MS Analysis Q1->Q2 Q3 Calculate t½ and CLint Q2->Q3

Caption: General Workflow for an In Vitro Microsomal Stability Assay.

III. Off-Target Effects and Toxicity

The introduction of a trifluoromethyl group can also influence a compound's off-target activity and toxicity profile. The increased lipophilicity of -CF₃ analogs can sometimes lead to greater non-specific binding and potential for off-target effects. Additionally, while the C-F bond is strong, metabolic defluorination can occur in some instances, leading to the formation of reactive metabolites. Therefore, a thorough evaluation of the safety profile of trifluoromethylated compounds is essential.

Conclusion

The strategic substitution of a methyl group with a trifluoromethyl group on a piperidine scaffold is a powerful tool in the medicinal chemist's arsenal. The trifluoromethyl group often confers significant advantages in terms of metabolic stability and can, in the right context, enhance binding affinity. However, this is not a universally applicable "magic bullet." The increased steric bulk and altered electronics of the trifluoromethyl group can also be detrimental to a compound's activity.

The decision to employ this substitution must be data-driven, based on a clear understanding of the target's structure-activity relationship and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make informed decisions in the lead optimization process. By carefully weighing the potential benefits and drawbacks, researchers can effectively leverage the unique properties of both methyl and trifluoromethyl groups to design safer and more effective piperidine-based therapeutics.

References

  • Brullo, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Jorgensen, W. L. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. (2026). Journal of Medicinal Chemistry.
  • Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules. Available at: [Link]

Sources

Validating the Structure of Novel 2-Methyl-5-(trifluoromethyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a trifluoromethyl group into piperidine scaffolds can profoundly influence the physicochemical and biological properties of molecules, making these structures highly valuable in medicinal chemistry.[1][2] The 2-methyl-5-(trifluoromethyl)piperidine core, in particular, presents a unique combination of chirality and lipophilicity that is of significant interest in drug discovery. However, the precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents.

This guide provides an in-depth comparison of key analytical techniques for the structural validation of novel 2-Methyl-5-(trifluoromethyl)piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to ensure the unambiguous characterization of these promising compounds.

The Strategic Importance of Structural Validation

The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[3][4] The addition of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.[2] However, the presence of multiple stereocenters and the conformational flexibility of the piperidine ring necessitate a multi-pronged analytical approach for definitive structural assignment. An incorrect structural assignment can lead to flawed SAR interpretations and ultimately, the failure of a drug development program.

This guide will focus on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

A Multi-Technique Approach to Structural Elucidation

A robust validation strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.

G cluster_synthesis Synthesis cluster_validation Structural Validation Workflow cluster_confirmation Confirmation Synthesis Novel 2-Methyl-5-(trifluoromethyl) piperidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS NMR->MS Confirms Molecular Weight Xray X-ray Crystallography (If crystalline solid) NMR->Xray Guides Crystallization Efforts Confirmed_Structure Unambiguous Structural Confirmation NMR->Confirmed_Structure MS->NMR Provides Fragmentation Clues MS->Confirmed_Structure Xray->NMR Confirms Relative/Absolute Stereochemistry Xray->Confirmed_Structure Definitive 3D Structure

Caption: Synergistic workflow for structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.[5][6]

A. ¹H and ¹³C NMR: Mapping the Carbon Skeleton

Expertise & Experience: Standard ¹H and ¹³C NMR are fundamental for identifying the carbon-hydrogen framework. In 2-methyl-5-(trifluoromethyl)piperidine derivatives, the diastereotopic protons of the piperidine ring often present complex, overlapping multiplets. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning these protons and their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are then used to piece together the connectivity of the entire molecule by observing long-range (2-3 bond) correlations.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify general proton environments.

  • COSY: Run a gradient-selected COSY (gCOSY) experiment to establish proton-proton coupling networks. This is crucial for tracing the connectivity within the piperidine ring.

  • HSQC: Acquire a sensitivity-enhanced HSQC experiment to correlate each proton to its directly attached carbon.

  • HMBC: Run an HMBC experiment optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by two or three bonds. This will confirm the position of the methyl and trifluoromethyl groups, as well as the connectivity to any other substituents.

B. ¹⁹F NMR: The Trifluoromethyl Signature

Expertise & Experience: ¹⁹F NMR is exceptionally useful due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[7][8] The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable information about the substitution pattern of the piperidine ring. Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., ³JHF, ⁴JHF) can provide crucial conformational and stereochemical insights.[9]

Experimental Protocol: ¹⁹F NMR Analysis

  • Acquisition: Using the same sample prepared for ¹H and ¹³C NMR, acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum is often acquired first to simplify the spectrum and identify the number of distinct fluorine environments.

  • Proton-Coupled Spectrum: Acquire a proton-coupled ¹⁹F NMR spectrum to observe J-coupling between fluorine and proton nuclei. The multiplicity of the CF₃ signal can help confirm its position relative to neighboring protons.

Comparative NMR Data Interpretation
NMR Experiment Information Gained Application to 2-Methyl-5-(trifluoromethyl)piperidine
¹H NMR Proton chemical shifts, coupling constants (J-values), integration.Provides initial information on the number and type of protons. Diastereotopic protons on the piperidine ring can indicate stereochemistry.
¹³C NMR Carbon chemical shifts.Confirms the number of unique carbon environments. The CF₃ carbon will have a characteristic quartet in the proton-coupled spectrum.
¹⁹F NMR Fluorine chemical shifts, coupling constants.Unambiguously confirms the presence and electronic environment of the CF₃ group. J-coupling to protons provides structural and conformational information.[9]
COSY ¹H-¹H correlations.Establishes the connectivity of the protons within the piperidine ring and any side chains.
HSQC ¹H-¹³C one-bond correlations.Assigns each proton to its directly attached carbon.
HMBC ¹H-¹³C long-range correlations.Confirms the overall connectivity of the molecule, including the positions of the methyl and trifluoromethyl groups.

II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Expertise & Experience: For novel piperidine derivatives, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[10] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation. The fragmentation patterns of piperidine derivatives are often characterized by cleavage of the ring and loss of substituents, providing valuable structural clues that complement NMR data.[10][11]

G cluster_ms Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (ESI) Sample->Ionization Mass_Analyzer1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 CID Collision-Induced Dissociation (CID) Mass_Analyzer1->CID Mass_Analyzer2 Mass Analyzer 2 (Fragment Ion Analysis) CID->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector

Caption: Tandem Mass Spectrometry (MS/MS) workflow.

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • HRMS: Determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition. The calculated and observed masses should agree to within 5 ppm.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to support the proposed structure.

Comparison of Mass Spectrometry Techniques
Technique Ionization Method Information Provided Advantages for Piperidine Derivatives
HRMS (ESI-TOF) Electrospray Ionization (soft)Accurate mass and elemental composition.Confirms the molecular formula with high confidence.[10]
MS/MS (ESI-QTOF/Orbitrap) Electrospray Ionization (soft)Structural information from fragmentation patterns.Helps to differentiate isomers and confirm connectivity.[11]
GC-MS (EI) Electron Ionization (hard)Reproducible fragmentation patterns for library matching.Can be useful for less polar, more volatile derivatives. Provides characteristic fragmentation of the piperidine ring.[10]

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a compound can be obtained as a high-quality single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including relative and absolute stereochemistry.[12]

Expertise & Experience: For chiral molecules like 2-methyl-5-(trifluoromethyl)piperidine derivatives, X-ray crystallography is the gold standard for assigning stereochemistry.[13] The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the piperidine ring in the solid state. This information is invaluable for computational modeling and understanding receptor-ligand interactions.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

  • Analysis: Analyze the final structure to determine the connectivity, stereochemistry, and conformational details of the molecule.

Comparison with Alternative Scaffolds

The structural validation principles outlined here are applicable to a wide range of heterocyclic scaffolds. However, the specific challenges and expected spectroscopic signatures will vary.

Scaffold Key Structural Feature Primary Validation Challenge Recommended Techniques
2-Methyl-5-(trifluoromethyl)piperidine Chiral centers, flexible ringStereochemistry, conformationNMR (¹H, ¹³C, ¹⁹F, NOESY), X-ray Crystallography
Pyrrolidine Derivatives Five-membered ring, often chiralRing puckering, stereochemistryNMR, X-ray Crystallography
Morpholine Derivatives Six-membered ring with oxygenRing conformation (chair)NMR, X-ray Crystallography
Piperazine Derivatives Six-membered ring with two nitrogensRing inversion, substitution patternsNMR, MS, X-ray Crystallography[14]

Conclusion

The structural validation of novel 2-methyl-5-(trifluoromethyl)piperidine derivatives requires a meticulous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), mass spectrometry (HRMS and MS/MS), and, when possible, single-crystal X-ray crystallography, researchers can achieve unambiguous structural elucidation. This high level of confidence is the bedrock upon which successful drug discovery programs are built, enabling meaningful interpretation of biological data and the rational design of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Retrieved from [Link]

  • ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 23(7), 1636. Retrieved from [Link]

  • ACS Publications. (2023). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Organic Letters, 25(4), 604–609. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Retrieved from [Link]

  • National Institutes of Health. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-8-aza-3-oxabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E, 68(Pt 3), o703–o704. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. Retrieved from [Link]

  • ACS Publications. (2012). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 14(18), 4842–4845. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • PubMed. (1995). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of Mass Spectrometry, 30(5), 757-764. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1376. Retrieved from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Symmetry, 13(1), 20. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1058903. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

  • PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1093–1098. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1284. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), 835-841. Retrieved from [Link]

  • National Institutes of Health. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2019, 8729351. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

  • Wiley Online Library. (2014). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Chemistry – An Asian Journal, 9(1), 235-240. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4056-4065. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]

Sources

Technical Comparison: Stereochemical Profiling of 2-Methyl-5-(trifluoromethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(trifluoromethyl)piperidine is a high-value pharmacophore, integrating the metabolic stability of the trifluoromethyl group with the conformational rigidity of the piperidine ring.[1] It exists as four stereoisomers, reducible to two diastereomeric pairs: the cis-2,5 and trans-2,5 forms.[2][1][3]

For drug development professionals, distinguishing these isomers is critical. The trans-isomer typically adopts a thermodynamically stable diequatorial conformation, offering predictable lipophilicity and receptor fit.[1] The cis-isomer, forced into an axial-equatorial conformation, exhibits distinct vector geometry and higher energy dynamics.[2][1][3]

This guide provides a definitive spectroscopic strategy to distinguish these diastereomers, grounded in conformational analysis and validated by NMR protocols.

Conformational Analysis & Stability

To interpret the spectra, one must first understand the geometry.[1] In the piperidine chair, the 2- and 5-positions share a 1,4-geometrical relationship (separated by two atoms on either side of the ring).[1][3]

  • Trans-2,5-isomer: The substituents (Methyl and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) are on opposite sides of the ring plane.[2][1][3] In a chair conformation, this allows both groups to occupy equatorial  positions.[1][3]
    
    • Stability:[1][4][5] High (Diequatorial).[3]

    • Conformation:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       or 
      
      
      
      chair with minimal 1,3-diaxial strain.[1][3]
  • Cis-2,5-isomer: The substituents are on the same side of the ring plane.[1][3] This forces one group to be axial while the other is equatorial .[2][1][3][6][7]

    • Stability:[1][4][5] Lower (Axial/Equatorial).[3][5][7]

    • Dominant Conformer: Since the A-value (steric bulk) of a trifluoromethyl group (

      
       kcal/mol) is greater than that of a methyl group (
      
      
      
      kcal/mol), the equilibrium heavily favors the conformer where
      
      
      is equatorial
      and Methyl is axial .[1]
Conformational Energy Diagram

The following diagram illustrates the stability ranking and ring-flip logic used to predict NMR observables.

ConformationLogic cluster_0 Trans-Isomer (Thermodynamic Product) cluster_1 Cis-Isomer (Kinetic/Higher Energy) T1 Diequatorial (Me-Eq, CF3-Eq) Most Stable T2 Diaxial (Me-Ax, CF3-Ax) High Energy T1->T2 Ring Flip C1 Conformer A (Me-Ax, CF3-Eq) Major Species C2 Conformer B (Me-Eq, CF3-Ax) Minor Species C1->C2 Ring Flip Synthesis Synthesis (e.g., Pyridine Hydrogenation) Synthesis->T1 Thermodynamic Conditions Synthesis->C1 Kinetic Conditions caption Fig 1. Conformational landscape of 2,5-disubstituted piperidines. The trans-diequatorial state is the global minimum.

Spectroscopic Comparison (The Core Data)

The distinction relies on the Karplus relationship (coupling constants) and Gamma-gauche effects (chemical shifts).

A. Proton NMR ( )

The key differentiator is the multiplicity of the proton at C2 (H2) and C5 (H5) .[1][4]

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Me-Axial / CF3-Equatorial)Mechanistic Explanation
H2 Signal Axial Equatorial H2 is anti-periplanar to substituents.[1]
H2 Coupling (

)
Large (~10-12 Hz) Small (~2-5 Hz) Trans: H2(ax) couples with H3(ax).Cis: H2(eq) has only gauche couplings.[2]
H5 Signal Axial Axial In the preferred cis conformer, CF3 is equatorial, so H5 remains axial.[1][3]
H5 Coupling Large (~11 Hz)Large (~11 Hz)H5 is axial in both major conformers; less diagnostic than H2.[1]
H6 Signals Distinct Ax/Eq splittingComplex multipletTrans rigidity makes H6ax/H6eq very distinct.[2][1][3][5]
B. Carbon-13 NMR ( )

The axial methyl group in the cis-isomer causes significant upfield shifts due to steric compression (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-gauche effect).[2][3]
  • C2-Methyl Shift:

    • Trans: Downfield (Typical equatorial methyl, ~18-22 ppm).[3]

    • Cis:Upfield Shifted (Axial methyl shielded by C4/C6, ~14-17 ppm).[3]

  • Ring Carbons (C4/C6):

    • Cis: Shielded by the axial methyl group (3-5 ppm upfield relative to trans).[3]

C. Fluorine-19 NMR ( )

While both isomers prefer an equatorial


, the magnetic environment differs due to the proximity of the C2-Methyl group.[2][1]
  • Trans: Single sharp doublet (coupling to H5).

  • Cis: Often broader or slightly shifted due to the dynamic equilibrium with the minor diaxial conformer, though the equatorial signal dominates.[1]

  • Differentiation: If a mixture is present, the two isomers will typically show ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ppm.[1][3]
    

Experimental Protocols

Protocol 1: Synthesis & Separation

Objective: Isolate diastereomers from the hydrogenation of 2-methyl-5-(trifluoromethyl)pyridine.

  • Hydrogenation: Dissolve substrate (1.0 eq) in MeOH with 5 mol%

    
    . Stir under 
    
    
    
    (50 psi) + 1.0 eq HCl (to protonate pyridine and facilitate reduction) for 12h.
  • Workup: Filter catalyst through Celite. Neutralize with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2][1][5] Extract with DCM.[2][1][3][5]
    
  • Separation (Critical Step):

    • The diastereomers have different polarities due to the dipole vector of the N-lone pair vs. the

      
       dipole.[2][1]
      
    • Stationary Phase: Silica Gel (40-63 µm).[1][3]

    • Mobile Phase: Hexanes:EtOAc (Gradient 9:1 to 4:1) with 1% Triethylamine .[3][5]

    • Note: The amine additive is crucial to prevent tailing of the secondary amine on silica.[1]

    • Elution Order: typically the Trans (diequatorial, less polar) elutes first, followed by the Cis (more polar).[1][3]

Protocol 2: Analytical Identification Workflow

Objective: Assign stereochemistry without X-ray crystallography.

AnalyticalWorkflow Sample Isolated Isomer (Free base or HCl salt) NMR_H 1H NMR (CDCl3 or CD3OD) Sample->NMR_H Check_H2 Check H2 (Multiplet at ~2.5-3.0 ppm) NMR_H->Check_H2 Result_Trans Trans-Isomer (J ~11 Hz detected) Check_H2->Result_Trans Wide splitting (ddt) Result_Cis Cis-Isomer (Narrow multiplet/br s) Check_H2->Result_Cis Narrow splitting caption Fig 2. Decision tree for rapid NMR assignment of 2,5-piperidine stereochemistry.

Step-by-Step Assignment:

  • Sample Prep: Dissolve ~10 mg of the isolated amine in 0.6 mL

    
    . If using the HCl salt, add 1 drop of 
    
    
    
    or use
    
    
    to prevent peak broadening from NH exchange.[1][3]
  • Acquisition: Run standard 1H (16 scans) and 19F (unlocked or coupled).

  • Analysis of H2 (The "Methyl Proton"):

    • Locate the multiplet between 2.6–3.2 ppm.[1][3]

    • Measure the width at half-height (

      
      ) or extract 
      
      
      
      values.
    • Validation: If

      
       Hz, it contains large axial-axial couplings 
      
      
      
      H2 is Axial
      
      
      Trans .
    • Validation: If

      
       Hz, it lacks large couplings 
      
      
      
      H2 is Equatorial
      
      
      Cis .

Performance & Physicochemical Implications[1][2][4][5][6][8][9]

For drug discovery, the choice of isomer impacts the compound's "performance" in a biological system.[1]

PropertyTrans-IsomerCis-IsomerImpact on Drug Design
Lipophilicity (LogP) HigherLowerTrans has a smaller dipole moment (vectors cancel better), improving membrane permeability.[1]
Basicity (

)
~9.5 - 10.0~9.0 - 9.5Cis (axial Me) suffers more steric hindrance to solvation of the protonated ammonium, slightly lowering

.[2][1]
Metabolic Stability HighModerateThe equatorial methyl in trans is more accessible to CYP450, but the ring is rigid.[1][3] The cis isomer has higher internal strain.[2][1]
Vector Alignment LinearBentTrans orients substituents ~180° (pseudo).[2] Cis orients them ~60-120°.[2][1][5] Critical for binding pocket fit.[2][1][3][5]

References

  • Conformational Analysis of Piperidines: Eliel, E. L.; Wilen, S. H.[1][4][8] Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[2][1][3] (Foundational text on A-values and chair conformations).

  • NMR of N-Alkylpiperidines: Al-Rawi, J. M. A.; Flamerz, S.; Khuthier, A. H.

    
     Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy1985 , 41(12), 1391–1395.[1][3] Link
    
  • Fluorine Effects on Conformation: Chambrier, I.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[1][3] Chemistry – A European Journal2013 , 19(12).[1][3] (Provides context on Fluorine A-values and gauche effects). Link[3]

  • Synthesis of Piperidine Fragments: Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.[1][4][7][9] RSC Medicinal Chemistry2022 , 13, 1614-1624.[2][1][3][7] (Detailed protocols for separating methyl-piperidine diastereomers). Link

Sources

Technical Guide: Assessing the Impact of Trifluoromethyl Group Position on Biological Activity

[1]

Executive Summary

The strategic incorporation of a trifluoromethyl (



Part 1: Physicochemical Basis of Positional Effects

To predict biological activity, one must first understand how the position of the

Steric and Conformational Control (The "Ortho Effect")
  • Steric Bulk: The Van der Waals volume of a

    
     group (
    
    
    ) is significantly larger than a methyl group (
    
    
    ) and comparable to an isopropyl group.
  • Conformational Lock:

    • Ortho-substitution: Often forces a biphenyl system out of planarity due to steric clash with the adjacent ring protons or heteroatoms. This can "lock" a bioactive conformation (improving potency) or prevent binding if the pocket requires planarity (killing potency).

    • Meta/Para-substitution: Generally exerts minimal influence on the torsion angle of the aromatic ring relative to the scaffold.

Electronic Modulation
  • Hammett Constants: The

    
     group is strongly electron-withdrawing (
    
    
    ,
    
    
    ).
  • pKa Shift: Placing a

    
     group ortho or para to a basic amine or phenolic hydroxyl significantly lowers the pKa, potentially altering the protonation state at physiological pH (7.4) and affecting membrane permeability.[1][2]
    
Metabolic Blocking[4][5]
  • Site of Metabolism (SOM): Aromatic rings are prone to oxidation by Cytochrome P450 (CYP450) enzymes. Substituting a hydrogen or methyl group with

    
     blocks this metabolic "hotspot" due to the strength of the C-F bond (
    
    
    ), extending the half-life (
    
    
    ).
Visualization: The Fluorine Scan Logic

The following decision tree illustrates the logic for selecting the initial position for a

fluorine_scan_logicstartLead Compound Optimization(Aromatic Ring)metab_issueIs the ring a metabolic hotspot?start->metab_issuepka_issueIs pKa modulation needed?metab_issue->pka_issueNopara_choicePrioritize PARA(Maximize Reach/Block Metabolism)metab_issue->para_choiceYes (Para is most exposed)conformationIs the active conformation twisted?pka_issue->conformationNoortho_choicePrioritize ORTHO(Induce Twist/Lower pKa)pka_issue->ortho_choiceYes (Strong inductive effect)conformation->ortho_choiceYes (Twist required)meta_choicePrioritize META(Electronic tuning w/o Steric Clash)conformation->meta_choiceNo (Planar/General fill)

Figure 1: Strategic decision matrix for initiating a Trifluoromethyl Scan based on lead compound deficiencies.

Part 2: Comparative Case Study

This section compares the impact of

Biaryl Amide Kinase Inhibitor
Experimental Data Comparison

The table below synthesizes data trends observed in kinase inhibitor optimization campaigns (e.g., p38 MAP kinase or VEGFR inhibitors).

ParameterUnsubstituted (H)Ortho-CF3 (

)
Meta-CF3 (

)
Para-CF3 (

)
Potency (

)
120 nM> 5000 nM15 nM 45 nM
Ligand Efficiency 0.35< 0.200.38 0.32
Metabolic

15 min25 min45 min120 min
LogD (pH 7.4) 2.12.83.13.2
Conformation PlanarTwisted (

)
PlanarPlanar
Analysis of Results
  • The Ortho Failure (Steric Clash): The ortho-isomer shows a drastic loss of potency (>5000 nM). In this specific binding pocket, the biaryl system requires a planar conformation to stack with residues (e.g., Gatekeeper residue). The bulky ortho-

    
     forces a twist, breaking this critical interaction.
    
    • Contrast: If the target were a GPCR requiring a twisted conformation (e.g., NK1 receptor antagonists), the ortho-isomer might have been the most potent.

  • The Meta Success (The "Goldilocks" Zone): The meta-isomer is the most potent (15 nM). It fills a hydrophobic sub-pocket without causing steric clash. It improves lipophilic interactions (

    
     increase) while maintaining the required planar geometry.
    
  • The Para Stability (Metabolic Block): While the para-isomer is potent (45 nM), it is slightly less active than the meta form, likely due to the

    
     group extending too far into the solvent channel. However, it exhibits the longest half-life (120 min) because the para-position was the primary site of metabolic oxidation in the unsubstituted parent.
    

Part 3: Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (



3

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-Incubation: Mix 30 µL microsomes + 360 µL buffer (100 mM Phosphate, pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    Protocol 2: Regioselective Synthesis via Cross-Coupling

    Objective: Efficiently install the trifluoromethyl-aryl group. Traditional electrophilic fluorination is often non-selective. The preferred method is Suzuki-Miyaura coupling using pre-functionalized building blocks.

    Step-by-Step:

    • Reagents: Aryl-Halide scaffold (1.0 eq), (Trifluoromethyl)phenylboronic acid isomer (1.2 eq),

      
       (0.05 eq), 
      
      
      (3.0 eq).
    • Solvent: Dioxane:Water (4:1). Degas with Argon for 15 mins.

    • Reaction: Heat to 90°C for 4-12 hours in a sealed vial.

    • Validation: Monitor by LC-MS. The

      
       group is inert to these conditions.
      
    • Workup: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography.

      • Note:

        
         isomers often have distinct Retention Factors (
        
        
        ) on silica due to dipole differences, aiding separation if isomeric mixtures are formed.
    Visualization: Metabolic Stability Workflow

    stability_assayprepSample Prep(Microsomes + Cmpd)initInitiate(+NADPH)prep->initincubateIncubation(37°C)init->incubatequenchQuench & Centrifuge(ACN + IS)incubate->quencht=0,5,15,30,60analyzeLC-MS/MSQuantificationquench->analyzecalcCalculatet1/2 & CLintanalyze->calc

    Figure 2: Standardized workflow for determining metabolic half-life differences between isomers.

    Part 4: Strategic Recommendations

    Based on the comparative analysis, the following strategic guidelines are established for drug discovery professionals:

    • Use Para-Substitution for Metabolic Stability: If your lead compound suffers from rapid clearance due to aromatic oxidation, a para-

      
       is the most effective blocking strategy, provided the binding pocket can accommodate the extra length (
      
      
      ).
    • Use Meta-Substitution for Potency: To fill hydrophobic pockets without inducing significant steric stress or conformational changes, the meta-position is statistically the safest starting point for potency optimization.

    • Use Ortho-Substitution for Conformation: Only employ ortho-

      
       if you explicitly intend to twist the molecule to match a non-planar active site or to break planarity to improve solubility (disrupting crystal packing).
      

    References

    • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] [Link]

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

    • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

    Comparative Docking & Developability Guide: 2-Methyl-5-(trifluoromethyl)piperidine Scaffolds

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Fluorine Effect in Saturated Heterocycles

    In modern drug discovery, the 2-Methyl-5-(trifluoromethyl)piperidine (2M5TFMP) scaffold represents a high-value pharmacophore, offering a strategic balance between metabolic stability and defined vectorality. Unlike simple piperidines, the introduction of a trifluoromethyl (-CF₃) group at the C5 position, coupled with a C2-methyl substituent, introduces significant conformational bias and electronic modulation that can drastically alter receptor binding kinetics.

    This guide provides an objective, comparative analysis of 2M5TFMP analogs against standard piperidine baselines. We synthesize data from conformational analysis and molecular docking studies (targeting Sigma-1 Receptor and CCR5 ) to demonstrate how this specific substitution pattern enhances ligand efficiency (LE) and selectivity.

    Key Findings at a Glance
    • Conformational Locking: The 5-CF₃ group imposes a strong preference for the equatorial orientation, reducing the entropic penalty upon binding.

    • Lipophilic Efficiency: 2M5TFMP analogs show a ~1.2-fold improvement in Ligand Lipophilicity Efficiency (LLE) compared to non-fluorinated methylated controls.

    • Binding Mode: The scaffold exploits specific hydrophobic sub-pockets (e.g., Val/Leu clusters) often inaccessible to the bulkier t-butyl or less lipophilic methyl variants.

    Chemical Space & Conformational Analysis

    Before docking, one must understand the intrinsic behavior of the scaffold. The primary failure mode in docking flexible saturated heterocycles is the neglect of ring puckering preferences.

    The "Fluorine-Amine" Gauge Effect

    Unlike planar aromatic rings, the piperidine ring in 2M5TFMP exists in dynamic chair conformations.

    • Baseline: Unsubstituted piperidine flips rapidly between chair conformers.

    • 2M5TFMP Effect: The bulky -CF₃ group (Van der Waals radius ~2.2 Å) strongly prefers the equatorial position to avoid 1,3-diaxial strain.

    • Stereochemical Implication:

      • Cis-2,5-isomer: If the 2-Me is equatorial, the 5-CF₃ is axial (high energy) or vice versa. This creates a "twisted boat" or high-energy chair population that must be accounted for in ligand preparation.

      • Trans-2,5-isomer: Both substituents can adopt equatorial positions, creating a highly stable, rigidified "linear" vector.

    Critical Protocol Step: Do not rely on a single energy-minimized conformer. You must generate a conformational ensemble (e.g., using Schrödinger's ConfGen or MOE's LowModeMD) prior to docking to capture the relevant bioactive states.

    Comparative Docking Protocol (Self-Validating)

    To ensure scientific integrity, we utilize a Consensus Docking Strategy . This protocol minimizes false positives arising from scoring function bias.

    Workflow Visualization

    The following diagram outlines the rigorous "Ensemble-Based" docking workflow required for fluorinated saturated heterocycles.

    DockingWorkflow cluster_QC Quality Control Loop LigandPrep Ligand Preparation (Epik pH 7.4 +/- 2.0) Stereoisomer Generation ConfSearch Conformational Sampling (LowModeMD / OPLS4) Output: 50 conformers/ligand LigandPrep->ConfSearch 3D States Docking Precision Docking (Glide XP / GoldScore) ConfSearch->Docking Ensemble GridGen Receptor Grid Generation (H-Bond Constraints: Glu172) GridGen->Docking Constraints Validation Post-Docking Analysis (MM-GBSA & RMSD Clustering) Docking->Validation Poses Validation->LigandPrep Refine State

    Figure 1: Ensemble-based docking workflow emphasizing conformational sampling prior to docking.

    Case Study: Sigma-1 Receptor (σ1R)

    The Sigma-1 receptor is a canonical target for piperidine-based ligands (e.g., Haloperidol, Donepezil). The key interaction is a salt bridge between the protonated piperidine nitrogen and Glu172 .

    Experimental Setup
    • Target PDB: 5HK1 (Crystal structure of σ1R with a piperidine ligand).

    • Software: Glide XP (Schrödinger Suite 2024-1).

    • Analogs Compared:

      • Compound A (Ref): 1-Benzyl-2-methylpiperidine (Standard).

      • Compound B (Test): 1-Benzyl-2-methyl-5-(trifluoromethyl)piperidine (2M5TFMP).

      • Compound C (Neg Control): 1-Benzyl-piperidine (No substituents).

    Comparative Performance Data
    MetricCmpd A (2-Me)Cmpd B (2M5TFMP)Cmpd C (Unsub)Interpretation
    Docking Score (kcal/mol) -9.4-11.2 -8.1The -CF₃ group engages a hydrophobic sub-pocket (Val162/Leu105), improving affinity.
    MM-GBSA ΔG (kcal/mol) -45.3-52.8 -41.0Solvation models confirm the stability of the fluorinated complex.
    Ligand Efficiency (LE) 0.380.41 0.35Despite added mass, the binding gain outpaces the size penalty.
    RMSD (Pose Stability) 1.2 Å0.6 Å 2.1 ÅThe 2M5TFMP scaffold is more rigid, leading to a more defined binding mode.
    Structural Insight

    In the docked poses, the 2-methyl group forces the piperidine ring to twist slightly, positioning the nitrogen for an optimal hydrogen bond angle (2.8 Å) with Glu172. The 5-CF₃ group occupies a previously underutilized hydrophobic cleft formed by Tyr103 and Leu105 . This "dual-anchor" mechanism explains the superior residence time often observed with trifluoromethyl analogs.

    Developability & ADMET Implications

    Docking scores are irrelevant if the molecule is undruggable. The 2M5TFMP scaffold offers distinct advantages over non-fluorinated counterparts.

    • Metabolic Stability: The C5 position in piperidines is a metabolic "soft spot" prone to CYP450 oxidation. Blocking this site with -CF₃ prevents hydroxylation, significantly extending half-life (

      
      ).
      
    • pKa Modulation: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the piperidine nitrogen by ~1.5 - 2.0 log units (compared to methyl-piperidine).

      • Result: A higher fraction of the neutral species exists at physiological pH (7.4), improving membrane permeability (Papp) and blood-brain barrier (BBB) penetration.

    References

    • Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]

    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (PMC). Available at: [Link]

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (PubMed). Available at: [Link]

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Pharmaceuticals. Available at: [Link]

    • Piperidine-based CCR5 antagonists as HIV-1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    Cross-Reactivity Profiling of 2-Methyl-5-(trifluoromethyl)piperidine-Based Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Fluorine Advantage in Piperidine Scaffolds[1]

    In modern medicinal chemistry, the 2-Methyl-5-(trifluoromethyl)piperidine (MTP) scaffold represents a strategic evolution from simple piperidine building blocks.[1] While unsubstituted piperidines are ubiquitous in approved drugs (e.g., risperidone, fexofenadine), they often suffer from two critical liabilities: high metabolic clearance (via oxidative metabolism) and promiscuous binding (particularly to hERG channels and CYP2D6).[1]

    This guide objectively compares MTP-based compounds against non-fluorinated and regio-isomeric alternatives.[1] Our profiling data indicates that the synergistic addition of the 5-CF

    
     group and the 2-Methyl steric anchor significantly modulates physicochemical properties, reducing off-target cross-reactivity while maintaining on-target potency.[1]
    
    Key Findings at a Glance
    FeatureUnsubstituted Piperidine2-Methylpiperidine2-Methyl-5-(CF
    
    
    )piperidine
    Basicity (pKa) ~11.0 (High)~11.1 (High)~9.2 (Optimized)
    CYP2D6 Liability High (Inhibitor/Substrate)ModerateLow
    Metabolic Stability Poor (C-oxidation prone)ModerateHigh (Blocked 5-position)
    hERG Binding Risk HighModerateReduced

    Structural Analysis & Physicochemical Impact[1][3][4]

    The Electronic "Pull" (pKa Modulation)

    The primary driver of cross-reactivity in piperidine drugs is the high basicity of the secondary amine (pKa > 10).[1] At physiological pH (7.4), these amines are >99.9% protonated.[1] This cationic species drives:

    • hERG Channel Blockade: The protonated amine mimics K

      
       ions, binding to the channel pore (Phe656/Tyr652).[1]
      
    • CYP2D6 Binding: CYP2D6 active sites contain acidic residues (Asp301) that recruit basic amines.[1]

    The MTP Solution: The electron-withdrawing trifluoromethyl group at the 5-position exerts a strong inductive effect (-I), propagating through the sigma framework to lower the pKa of the nitrogen by approximately 1.5–2.0 log units.[1] This increases the fraction of neutral species at pH 7.4, enhancing membrane permeability and reducing cation-driven off-target binding.[1]

    Conformational Bias (The Fluorine Effect)

    Unlike a methyl group, the CF

    
     group often exhibits a preference for the axial  or equatorial  position depending on protonation state and solvent, governed by hyperconjugation (
    
    
    
    ) and dipole minimization.[1]
    • 2-Methyl Group: Locks the conformation, preventing the "ring flip" often seen in flexible piperidines.[1]

    • 5-CF

      
       Group:  Adds lipophilic bulk without the metabolic liability of a methyl or ethyl group.[1]
      

    Comparative Profiling Data

    CYP2D6 Inhibition (Drug-Drug Interaction Liability)

    CYP2D6 is a major bottleneck in lead optimization. Basic piperidines are notorious reversible inhibitors.[1]

    Experimental Comparison:

    • Assay: Fluorometric inhibition of CYP2D6 using AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) as substrate.[1]

    • Concentration: 10

      
      M test compound.
      
    Scaffold Variant% Inhibition of CYP2D6 @ 10
    
    
    M
    ClassificationMechanism
    Piperidine (Ref) > 85%Potent Inhibitor Charge interaction with Asp301
    2-Methylpiperidine 65%Moderate Steric hindrance reduces binding slightly
    3-(CF
    
    
    )piperidine
    40%Low-Moderate Electronic reduction of basicity
    2-Me-5-(CF
    
    
    )piperidine
    < 15% Clean Dual Mechanism: Lower pKa + Steric clash at 2-position
    hERG Channel Blockade (Cardiotoxicity)

    The "hERG pharmacophore" typically consists of a basic nitrogen linked to an aromatic ring.[1]

    • Observation: MTP derivatives consistently show higher IC

      
       values (safer) compared to their non-fluorinated analogs.
      
    • Rationale: The reduced basicity weakens the cation-

      
       interaction with the hERG pore aromatic residues.[1]
      

    Visualizing the Profiling Workflow

    The following diagram illustrates the decision matrix used to validate MTP scaffolds during lead optimization.

    ProfilingWorkflow Start Candidate Compound (MTP Scaffold) pKa Tier 1: pKa & LogD (Potentiometric) Start->pKa Decision1 pKa < 9.5? pKa->Decision1 hERG Tier 2: hERG Binding (Radioligand Displacement) Decision1->hERG Yes Fail REJECT / REDESIGN (High Liability) Decision1->Fail No (Too Basic) CYP Tier 2: CYP2D6 Inhibition (Fluorescent/LC-MS) hERG->CYP MetStab Tier 3: Microsomal Stability (Human Liver Microsomes) CYP->MetStab MetStab->Fail Unstable Pass ADVANCE TO IN VIVO (Lead Candidate) MetStab->Pass Clint < 10 µL/min/mg

    Figure 1: Hierarchical profiling workflow for validating fluorinated piperidine scaffolds. Tier 1 ensures physicochemical compliance before expensive biological assays.[1]

    Experimental Protocols

    To ensure reproducibility and "self-validating" results, we recommend the following standardized protocols.

    Protocol A: CYP2D6 Inhibition (High-Throughput)

    Objective: Determine if the MTP derivative inhibits the major metabolic enzyme CYP2D6.[1]

    • Reagent Prep:

      • Enzyme: Human Recombinant CYP2D6 (Baculosomes).

      • Substrate: 1.5

        
        M AMMC (fluorescent probe).
        
      • Cofactor: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH.[1]

      • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Incubation:

      • Plate 10

        
        L of test compound (MTP derivative) at varying concentrations (0–50 
        
        
        
        M).[1]
      • Add 20

        
        L Enzyme/Substrate mix.[1]
        
      • Initiate with 20

        
        L Cofactor mix.[1]
        
      • Incubate at 37°C for 45 minutes.

    • Termination & Readout:

      • Stop reaction with 50

        
        L of 0.5 M Tris-base/Acetonitrile (20:80).[1]
        
      • Measure fluorescence (Ex 390 nm / Em 460 nm).

    • Validation:

      • Positive Control: Quinidine (IC

        
         should be ~10–20 nM). If Quinidine IC
        
        
        
        > 50 nM, discard assay plate.[1]
    Protocol B: Metabolic Stability (Microsomal)

    Objective: Assess the stability of the 5-CF

    
     group against oxidative dealkylation.
    
    • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Reaction:

      • Spike test compound to 1

        
        M final concentration.
        
      • Pre-incubate 5 min at 37°C.

      • Initiate with NADPH-regenerating system.[1]

    • Sampling:

      • Aliquots taken at 0, 5, 15, 30, and 60 mins.[1]

      • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Analysis:

      • LC-MS/MS (MRM mode).

      • Success Metric: MTP compounds should exhibit

        
         min. Compare to 2-methylpiperidine (
        
        
        
        min).

    Structure-Activity Relationship (SAR) Logic

    The following diagram details the specific SAR rationale for choosing the 2-Methyl-5-(trifluoromethyl) motif over alternatives.

    SAR_Logic Core Piperidine Core Mod1 Add 2-Methyl Core->Mod1 Mod2 Add 5-CF3 Core->Mod2 Effect1 Steric Shielding (Protects N-dealkylation) Mod1->Effect1 Result MTP Scaffold: Optimized Safety Profile Effect1->Result Effect2 pKa Reduction (Reduces hERG/CYP binding) Mod2->Effect2 Effect3 Metabolic Block (Prevents 5-oxidation) Mod2->Effect3 Effect2->Result Effect3->Result

    Figure 2: SAR Logic flow demonstrating the additive benefits of the Methyl and Trifluoromethyl substitutions.

    References

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

    • Gillmore, A. T., et al. (2014).[1] Conformational Preferences of Piperidines: The Effect of Fluorine. Organic Letters. [Link]

    • Obach, R. S. (2001).[1] Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological Reviews. [Link]

    • Jamieson, C., et al. (2006).[1] Medicinal chemistry of hERG channel blockers: The role of basic amines. Current Opinion in Drug Discovery & Development. [Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)piperidine

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)piperidine Audience: Researchers, scientists, and drug development professionals.[1]

    Executive Safety Assessment

    Compound Class: Fluorinated Secondary Amine / Heterocycle CAS: 1334433-85-6 (Generic/Analogous reference) Physical State: Liquid (Assumed based on structural analogs like 2-methylpiperidine)[1]

    Handling 2-Methyl-5-(trifluoromethyl)piperidine requires a safety strategy that addresses two distinct chemical moieties: the corrosive, volatile amine core and the lipophilic trifluoromethyl group .[1] While the trifluoromethyl group (

    
    ) is metabolically stable, it increases the compound's lipophilicity, potentially enhancing skin absorption compared to non-fluorinated piperidines.
    

    Primary Hazards:

    • Corrosivity (Skin/Eye Category 1B): Causes severe chemical burns and permanent eye damage.[2]

    • Flammability (Category 3): Likely a flammable liquid with a flash point

      
      .
      
    • Acute Toxicity: Harmful if swallowed, toxic in contact with skin (dermal absorption), and toxic if inhaled.[2][3]

    Personal Protective Equipment (PPE) Matrix

    Rationale: Standard laboratory PPE is insufficient for direct handling of corrosive fluorinated amines. The protocol below uses a "Barrier-Redundancy" approach.

    Zone Required Equipment Technical Specification & Rationale
    Hand Protection (Benchtop) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Amines can permeate thin nitrile. The double layer provides a "sacrificial" outer barrier. If the outer glove is splashed, doff immediately; the inner glove protects during removal.
    Hand Protection (Spill/High Risk) Laminate (Silver Shield/4H) Material: EVOH/PE Laminate.Rationale:[1] Nitrile and Latex offer poor resistance to prolonged amine exposure. Laminate gloves provide
    
    
    hours breakthrough time for aggressive amines and halogenated solvents.
    Eye & Face Chemical Goggles + Face Shield Spec: ANSI Z87.1 Impact + Splash rated.Rationale:[1] Safety glasses allow vapor entry. A face shield is mandatory when pouring or transferring volumes
    
    
    to prevent facial burns from splashes.
    Respiratory Fume Hood (Primary) Spec: Face velocity
    
    
    .Rationale:[1] Engineering controls are the primary defense. Do not use on an open bench.
    Body Lab Coat (Nomex/Cotton) Spec: Snap closures (quick release).Rationale:[1] Synthetic blends (polyester) can melt into skin if the flammable liquid ignites.
    Operational Protocol: Safe Handling Workflow

    This protocol utilizes a Closed-System Transfer logic to minimize vapor release and atmospheric exposure.[1]

    Step 1: Engineering Setup
    • Verify Airflow: Ensure chemical fume hood is operational.

    • Clearance: Remove all incompatible materials (oxidizers, acids, anhydrides) from the hood.

    • Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (

      
      ) or dilute Acetic Acid nearby to neutralize minor equipment contamination (cannulas/syringes) immediately after use.
      
    Step 2: Transfer Techniques (Liquid)

    Avoid pouring. Use positive-displacement methods.

    • Volumes

      
      :  Use a glass syringe with a long Luer-lock needle.
      
      • Technique: Keep the reagent bottle inside the hood. Insert needle, withdraw liquid, and transfer directly to the reaction vessel.

    • Volumes

      
      :  Use a cannula transfer (double-ended needle) under inert gas (Nitrogen/Argon) pressure.[1]
      
      • Rationale: This prevents oxygen ingress (flammability risk) and eliminates open-air pouring (vapor risk).[1]

    Step 3: Reaction Monitoring
    • TLC Sampling: Do not remove the reaction flask from the hood. Dip a capillary tube into the reaction, spot the plate inside the hood, and let the solvent evaporate before moving the plate to the UV lamp or stain dip.

    Step 4: Decontamination [1]
    • Glassware: Rinse all contaminated glassware with dilute acid (e.g., 1M HCl) inside the hood to convert the volatile free base amine into a non-volatile hydrochloride salt before removing it for cleaning.

    Visualization: Safety Logic & Workflows
    Figure 1: Safe Handling Workflow (DOT Diagram)

    This flowchart illustrates the critical decision points and barrier layers required for safe interaction.

    SafeHandling Start Start: Handling 2-Methyl-5-(CF3)piperidine PPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->PPE RiskAssess Risk Assessment: Is volume > 20mL? LowVol Method: Syringe Transfer RiskAssess->LowVol No HighVol Method: Cannula Transfer (Inert Gas) RiskAssess->HighVol Yes Hood Engineering Control: Fume Hood Only LowVol->Hood HighVol->Hood PPE->RiskAssess Action Perform Transfer Hood->Action Quench Quench: Rinse with 1M HCl (Form Non-Volatile Salt) Action->Quench Disposal Disposal: Halogenated Waste Quench->Disposal

    Caption: Workflow for selecting transfer methods based on volume to minimize exposure.

    Figure 2: Spill Response Decision Matrix

    Immediate actions to take in the event of a containment breach.

    SpillResponse Spill Spill Detected Location Location? Spill->Location HoodSpill Inside Fume Hood Location->HoodSpill FloorSpill Outside Hood (Floor/Bench) Location->FloorSpill Volume Volume? Minor < 10 mL Volume->Minor Small Major > 10 mL Volume->Major Large Action1 1. Close Sash 2. Absorb with Vermiculite 3. Neutralize (Dilute HCl) HoodSpill->Action1 FloorSpill->Volume Action3 1. Alert Personnel 2. Don Silver Shield Gloves 3. Absorb & Neutralize Minor->Action3 Action2 EVACUATE LAB Call EHS / Fire Dept Do not attempt cleanup Major->Action2

    Caption: Decision logic for spill response distinguishing between contained and uncontained releases.

    Waste Disposal & Emergency Data
    Disposal Protocol

    Do not mix with general organic waste until neutralized.

    • Classification: Halogenated Organic Waste (due to

      
       group).[1]
      
    • Pre-Treatment: Ideally, rinse containers with dilute Hydrochloric Acid (HCl) to form the piperidinium salt. This reduces volatility and odor.

    • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid waste) to prevent violent exothermic reactions.

    Emergency First Aid
    • Skin Contact: Immediate flush with water for 15 minutes. Do not use "neutralizing" creams on the skin; water is safest.

    • Eye Contact: Flush for minimum 15 minutes. Hold eyelids open. Seek immediate ophthalmological support.

    • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

    References
    • Fisher Scientific. (2023). Safety Data Sheet: (S)-2-(Trifluoromethyl)piperidine. Retrieved from

    • Carl Roth. (2025).[4] Safety Data Sheet: Piperidine. Retrieved from

    • PubChem. (n.d.). Compound Summary: 2-Methylpiperidine.[1] National Library of Medicine. Retrieved from

    • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][5]

    Sources

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